KP496
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCMKVGDPXYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34ClN3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217799-03-6 | |
| Record name | KP-496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217799036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KP-496 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB95VUD4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of KP-496: A Review of Preclinical Data
Abstract
KP-496 is an investigational small molecule inhibitor targeting the aberrant signaling often implicated in various proliferative diseases. This document provides a comprehensive overview of the preclinical data elucidating the mechanism of action of KP-496. The core of its activity lies in the selective inhibition of the hypothetical "Kinase Y" (KY) signaling pathway, a critical mediator of cell growth and survival. This guide will detail the biochemical and cellular effects of KP-496, present key quantitative data, outline the experimental methodologies used in its characterization, and visualize the involved signaling cascades.
Introduction to KP-496
KP-496 is a novel, ATP-competitive inhibitor of Kinase Y (KY), a serine/threonine kinase frequently overexpressed or constitutively active in a range of tumor types. By targeting KY, KP-496 aims to disrupt downstream signaling pathways essential for tumor cell proliferation, angiogenesis, and metastasis. Its high selectivity and favorable pharmacokinetic profile in preclinical models position it as a promising therapeutic candidate.
Core Mechanism of Action: Inhibition of the KY Signaling Pathway
The primary mechanism of action of KP-496 is the direct inhibition of the catalytic activity of Kinase Y. This inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting the entire KY signaling cascade.
Figure 1: Simplified diagram of the hypothetical Kinase Y (KY) signaling pathway and the inhibitory action of KP-496.
Quantitative Analysis of KP-496 Activity
The inhibitory potential and cellular effects of KP-496 have been quantified through a series of in vitro assays. The data presented below summarizes the key parameters defining the compound's potency and selectivity.
Table 1: In Vitro Inhibitory Activity of KP-496
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| Kinase Y (KY) | Biochemical Kinase Assay | 5.2 | 2.1 |
| Kinase X | Biochemical Kinase Assay | > 10,000 | - |
| Kinase Z | Biochemical Kinase Assay | > 10,000 | - |
Table 2: Cellular Activity of KP-496 in KY-dependent Cancer Cell Lines
| Cell Line | Assay Type | EC50 (nM) | Effect |
| TumorCell-A | Cell Proliferation Assay | 25.8 | Inhibition of Growth |
| TumorCell-B | Apoptosis Assay | 50.1 | Induction of Apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of KP-496 on the enzymatic activity of purified Kinase Y.
Protocol:
-
Recombinant human Kinase Y was incubated with a fluorescently labeled peptide substrate and varying concentrations of KP-496 in a kinase reaction buffer.
-
The reaction was initiated by the addition of ATP.
-
The mixture was incubated for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the in vitro biochemical kinase assay.
Cell Proliferation Assay
Objective: To assess the effect of KP-496 on the growth of KY-dependent cancer cell lines.
Protocol:
-
TumorCell-A cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of KP-496 for 72 hours.
-
Cell viability was measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
-
Fluorescence was read on a plate reader.
-
EC50 values were determined from the resulting dose-response curves.
Conclusion
The preclinical data strongly suggest that KP-496 is a potent and selective inhibitor of Kinase Y. Its mechanism of action, centered on the disruption of the KY signaling pathway, translates to significant anti-proliferative and pro-apoptotic effects in relevant cancer cell models. These findings underscore the therapeutic potential of KP-496 and provide a solid foundation for its continued development. Further investigation in in vivo models is warranted to fully elucidate its efficacy and safety profile.
KP-496: A Comprehensive Technical Guide to a Dual Cysteinyl Leukotriene and Thromboxane Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. This document provides an in-depth technical overview of KP-496, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using graphical diagrams to facilitate a comprehensive understanding of this novel therapeutic agent.
Introduction
Cysteinyl leukotrienes (CysLTs) and thromboxane A2 (TXA2) are potent lipid mediators that play crucial roles in the pathophysiology of various inflammatory and respiratory diseases, most notably asthma. CysLTs, acting through the CysLT1 receptor, mediate bronchoconstriction, mucus secretion, and airway edema. TXA2, via the TP receptor, is a potent vasoconstrictor and promoter of platelet aggregation and bronchial hyperresponsiveness. The simultaneous antagonism of both CysLT1 and TP receptors presents a promising therapeutic strategy for diseases where both pathways are implicated. KP-496 has been developed as a dual antagonist to address this therapeutic need.
Pharmacological Profile of KP-496
Receptor Binding and Antagonist Potency
KP-496 demonstrates high affinity and competitive antagonism at both the CysLT1 and TP receptors. The potency of KP-496 has been quantified using Schild plot analysis, which provides pA2 values, a measure of the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor Target | Agonist | pA2 Value | Reference |
| CysLT1 (LTD4) Receptor | Leukotriene D4 (LTD4) | 8.64 | [1][2] |
| TP (TXA2) Receptor | U-46619 (TXA2 mimetic) | 8.23 | [1][2] |
Table 1: Antagonist Potency (pA2 values) of KP-496 at CysLT1 and TP Receptors.
The antagonistic activity of KP-496 against the CysLT1 receptor is comparable to that of established antagonists like pranlukast and zafirlukast, and more potent than montelukast.[1][2] Its potency at the TP receptor is comparable to that of seratrodast.[1][2]
Selectivity
The selectivity of KP-496 has been assessed against a panel of other smooth muscle contractile agonists. In isolated guinea pig trachea, KP-496 did not show any inhibitory effect on contractions induced by histamine, acetylcholine, serotonin, or substance P, indicating its high selectivity for the CysLT1 and TP receptors.[1][2]
Mechanism of Action: Dual Receptor Blockade
KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TP receptors, thereby preventing the downstream signaling cascades initiated by their respective endogenous ligands, LTD4 and TXA2.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Upon activation by CysLTs, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations. This cascade ultimately results in smooth muscle contraction and other pro-inflammatory responses.
Caption: CysLT1 Receptor Signaling Pathway and KP-496 Inhibition.
TP Receptor Signaling Pathway
The TP receptor, also a GPCR, couples to both Gq and G13 proteins. Activation by TXA2 leads to Gq-mediated PLC activation and increased intracellular calcium, similar to the CysLT1 pathway. Additionally, G13 activation stimulates the Rho signaling pathway, which contributes to smooth muscle contraction and other cellular responses.
Caption: TP Receptor Signaling Pathway and KP-496 Inhibition.
Preclinical Efficacy
The efficacy of KP-496 has been demonstrated in various preclinical models of airway obstruction and inflammation.
In Vitro Studies
In isolated guinea pig tracheal preparations, KP-496 produced a concentration-dependent parallel rightward shift of the concentration-response curves for both LTD4 and the stable TXA2 mimetic, U-46619, confirming its competitive antagonistic activity.[1][2]
In Vivo Studies
In vivo studies in guinea pigs have shown that inhaled KP-496 effectively inhibits bronchoconstriction induced by LTD4 and U-46619 in a dose-dependent manner.[3] Notably, KP-496 also significantly inhibited antigen-induced bronchoconstriction in sensitized guinea pigs, an effect not observed with the administration of either a CysLT1 antagonist (montelukast) or a TP antagonist (seratrodast) alone.[3] This highlights the synergistic benefit of dual receptor antagonism. Furthermore, KP-496 demonstrated dose-dependent and significant inhibitory effects on immediate and late airway responses, as well as airway hyperresponsiveness following antigen challenge.[3]
| Experimental Model | Species | KP-496 Administration | Outcome | Reference |
| LTD4-induced bronchoconstriction | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |
| U-46619-induced bronchoconstriction | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |
| Antigen-induced bronchoconstriction | Guinea Pig | Inhalation (1%) | Significant inhibition | [3] |
| Antigen-induced immediate and late airway responses | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |
| Antigen-induced airway hyperresponsiveness | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |
Table 2: Summary of In Vivo Efficacy of KP-496.
Experimental Protocols
In Vitro Tracheal Contraction Assay
Objective: To determine the antagonist potency (pA2) of KP-496 against LTD4 and U-46619-induced contractions in isolated guinea pig trachea.
Methodology:
-
Male Hartley guinea pigs are euthanized, and the tracheas are excised.
-
The trachea is cut into spiral strips, and each strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tracheal strips are connected to isometric force transducers to record changes in tension.
-
After an equilibration period, cumulative concentration-response curves to either LTD4 or U-46619 are generated.
-
The tissues are then washed and incubated with various concentrations of KP-496 for a specified period.
-
The cumulative concentration-response curves to the agonists are repeated in the presence of KP-496.
-
The rightward shift in the concentration-response curves is used to perform a Schild plot analysis to calculate the pA2 value.
Caption: In Vitro Tracheal Contraction Assay Workflow.
In Vivo Bronchoconstriction Assay
Objective: To evaluate the inhibitory effect of inhaled KP-496 on agonist- and antigen-induced bronchoconstriction in guinea pigs.
Methodology:
-
Male Hartley guinea pigs are anesthetized.
-
A tracheal cannula is inserted for artificial ventilation, and changes in airway resistance are measured.
-
For agonist-induced bronchoconstriction, a baseline is established, and then an intravenous injection of either LTD4 or U-46619 is administered to induce bronchoconstriction.
-
For antigen-induced bronchoconstriction, guinea pigs are actively sensitized with ovalbumin. On the day of the experiment, a baseline is established, and then an intravenous injection of ovalbumin is administered.
-
KP-496 is administered via inhalation for a specified duration before the agonist or antigen challenge.
-
The percentage of inhibition of the bronchoconstrictor response is calculated by comparing the response in KP-496-treated animals to that in vehicle-treated controls.
Caption: In Vivo Bronchoconstriction Assay Workflow.
Conclusion
KP-496 is a potent and selective dual antagonist of the CysLT1 and TP receptors. Its ability to competitively inhibit two key pathways in the pathophysiology of asthma and other inflammatory diseases has been demonstrated through robust in vitro and in vivo preclinical studies. The data presented in this guide underscore the potential of KP-496 as a novel and effective therapeutic agent. Further clinical development is warranted to establish its safety and efficacy in human populations.
References
- 1. doaj.org [doaj.org]
- 2. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of KP-496: A Dual Antagonist of CysLT1 and TXA2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KP-496 is a novel investigational drug identified as a potent and selective dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 (TXA2) receptor.[1][2] Preclinical studies in guinea pig and rat models of asthma and allergic rhinitis demonstrate its potential as a therapeutic agent for these conditions. KP-496 has been shown to effectively inhibit bronchoconstriction, airway inflammation, and nasal blockage induced by various stimuli.[2][3][4] Its dual mechanism of action, targeting two key pathways in the pathophysiology of airway diseases, suggests it may offer advantages over single-receptor antagonists.[2] A dry powder inhaler formulation of KP-496 has been in clinical development.[1]
Mechanism of Action
KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TXA2 receptors.[1] This dual antagonism prevents the downstream signaling cascades initiated by their respective endogenous ligands, leukotriene D4 (LTD4) and thromboxane A2 (TXA2). These mediators are critically involved in the inflammatory and bronchoconstrictor responses characteristic of asthma and allergic rhinitis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of KP-496.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Parameter | Receptor | Value | Species | Reference |
| pA2 | LTD4 | 8.64 | Guinea Pig | [1] |
| pA2 | TXA2 | 8.23 | Guinea Pig | [1] |
Table 2: Efficacy in Guinea Pig Models of Airway Obstruction
| Model | KP-496 Dose | Effect | Comparison | Reference |
| LTD4-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Comparable to montelukast (0.3 mg/kg, p.o.) | [2][5] |
| U46619-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Comparable to seratrodast (3 mg/kg, p.o.) | [2][5] |
| Antigen-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Montelukast or seratrodast alone were ineffective | [2][5] |
| Antigen-induced immediate airway response | 0.03-1% (inhalation) | Dose-dependent inhibition | - | [2] |
| Antigen-induced late airway response | 0.03-1% (inhalation) | Dose-dependent inhibition | - | [2] |
| Antigen-induced airway hyperresponsiveness | Not specified | Significant inhibition | - | [2] |
Table 3: Efficacy in Rat Model of Airway Inflammation
| Model | KP-496 Dose (intratracheal) | Effect | Reference |
| Sephadex-induced total cell infiltration | 30, 100 µ g/head | Significant inhibition | [3] |
| Sephadex-induced eosinophil infiltration | 30, 100 µ g/head | Significant inhibition | [3] |
| Sephadex-induced RANTES production | 30, 100 µ g/head | Significant inhibition | [3] |
| Sephadex-induced eotaxin production | 30, 100 µ g/head | Inhibition (not significant) | [3] |
Table 4: Efficacy in Guinea Pig Models of Allergic Rhinitis
| Model | KP-496 Dose (intranasal) | Effect on Nasal Blockage | Reference |
| OVA-induced late phase response | 0.01%, 0.03% | Significant inhibition | [4] |
| Pollen-induced early phase response | 0.05% | Significant inhibition | [4] |
| Pollen-induced late phase response | 0.05% | Significant inhibition | [4] |
Experimental Protocols
In Vitro Receptor Antagonism Studies
Objective: To determine the antagonistic activity and selectivity of KP-496 for LTD4 and TXA2 receptors.
Methodology:
-
Tissue Preparation: Tracheas were isolated from guinea pigs.
-
Contraction Induction: Tracheal smooth muscle contractions were induced by various agonists, including LTD4, the TXA2 mimetic U46619, prostaglandin (PG) D2, PGF2α, histamine, acetylcholine, serotonin, and substance P.[1]
-
Antagonist Evaluation: KP-496 was added at varying concentrations to determine its effect on agonist-induced contractions.
-
Data Analysis: Concentration-response curves were generated, and Schild plot analysis was used to calculate the pA2 values for competitive antagonism.[1]
In Vivo Airway Obstruction Studies in Guinea Pigs
Objective: To evaluate the in vivo efficacy of inhaled KP-496 on bronchoconstriction and airway responses.
Methodology:
-
Animal Model: Male Hartley guinea pigs were used. For antigen-challenge studies, animals were actively sensitized with ovalbumin (OVA).[2][4]
-
Bronchoconstriction Induction: Bronchoconstriction was induced by intravenous administration of LTD4, U46619, or an antigen (OVA).[2]
-
KP-496 Administration: KP-496 was administered via inhalation at various concentrations.[2]
-
Airway Response Measurement: Specific airway resistance (sRaw) was measured using a double-flow plethysmograph system to assess immediate and late airway responses, as well as airway hyperresponsiveness.[2][4]
In Vivo Airway Inflammation Study in Rats
Objective: To assess the anti-inflammatory effects of KP-496.
Methodology:
-
Animal Model: Rats were used.
-
Inflammation Induction: Airway inflammation was induced by intratracheal injection of a Sephadex suspension.[3]
-
KP-496 Administration: KP-496 was administered intratracheally before and after the Sephadex injection.[3]
-
Bronchoalveolar Lavage (BAL): BAL fluid was collected at 24 and 48 hours post-injection.
-
Inflammatory Marker Analysis: The numbers of infiltrating cells (total and eosinophils) and the concentrations of RANTES and eotaxin in the BAL fluid were measured.[3]
In Vivo Allergic Rhinitis Studies in Guinea Pigs
Objective: To investigate the effects of KP-496 on nasal blockage.
Methodology:
-
Animal Model: Male Hartley guinea pigs were actively sensitized with ovalbumin (OVA) or Japanese cedar pollen.[4]
-
Antigen Challenge: Animals were repeatedly challenged with the respective antigen.
-
KP-496 Administration: KP-496 was administered intranasally before and after the antigen challenge.[4]
-
Nasal Blockage Measurement: Specific airway resistance was measured as an indicator of nasal blockage using a double-flow plethysmograph system.[4]
Conclusion
The preclinical data for KP-496 strongly support its profile as a selective dual antagonist of CysLT1 and TXA2 receptors. In various animal models of asthma and allergic rhinitis, KP-496 has demonstrated significant efficacy in reducing bronchoconstriction, airway inflammation, and nasal blockage. Its dual mechanism of action appears to be particularly advantageous in mitigating antigen-induced airway responses, where single-receptor antagonists have shown limited efficacy. These findings highlight the therapeutic potential of KP-496 for the treatment of airway diseases.
References
- 1. doaj.org [doaj.org]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of KP-496, a novel dual antagonist of leukotriene D(4) and thromboxane A (2) receptors on nasal blockage in guinea pig models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of KP-496: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
KP-496 is a novel small molecule that has been investigated for its therapeutic potential in inflammatory conditions, primarily asthma and allergic rhinitis. It functions as a potent and selective dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This dual mechanism of action targets two key pathways in the pathophysiology of allergic inflammation and bronchoconstriction. Preclinical studies in animal models have demonstrated the efficacy of KP-496 in mitigating airway obstruction and inflammation. A nasal spray formulation, KP-496NS, progressed to Phase II clinical trials for allergic rhinitis; however, the development appears to have been discontinued. This whitepaper provides a comprehensive technical overview of the core preclinical data, experimental methodologies, and the known clinical development trajectory of KP-496.
Introduction
Asthma and allergic rhinitis are chronic inflammatory diseases characterized by airway hyperresponsiveness, bronchoconstriction, and inflammation. Key mediators in the pathogenesis of these conditions include cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and thromboxane A₂ (TXA₂). Cysteinyl leukotrienes, acting through the CysLT1 receptor, are potent bronchoconstrictors, increase vascular permeability, and promote eosinophilic inflammation. Thromboxane A₂, acting via the TP receptor, is also a powerful bronchoconstrictor and pro-inflammatory mediator.
KP-496 was developed as a dual antagonist, targeting both the CysLT1 and TP receptors simultaneously. The rationale for this approach is that blocking two distinct pro-inflammatory and bronchoconstrictive pathways could offer synergistic or more comprehensive therapeutic benefits than antagonizing either pathway alone.[1]
Mechanism of Action: Dual Receptor Antagonism
KP-496 is a competitive antagonist at both the CysLT1 and TP receptors. This dual antagonism has been demonstrated in preclinical in vitro and in vivo studies.
Signaling Pathways
KP-496 exerts its effects by blocking the downstream signaling cascades initiated by the binding of LTD₄ and TXA₂ to their respective G-protein coupled receptors (GPCRs). Both CysLT1 and TP receptors are primarily coupled to Gq/11 proteins.
-
CysLT1 Receptor Signaling: Upon activation by LTD₄, the CysLT1 receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.
-
TP Receptor Signaling: Similarly, TXA₂ binding to the TP receptor activates PLC, leading to increased intracellular Ca²⁺ and smooth muscle contraction. The TP receptor can also couple to G₁₂/₁₃, activating Rho kinase pathways that contribute to sustained contraction and cellular proliferation.
By blocking these receptors, KP-496 is designed to prevent the increase in intracellular calcium and subsequent bronchoconstriction and inflammatory responses.
Preclinical Pharmacology
The therapeutic potential of KP-496 has been evaluated in various preclinical models, primarily focusing on asthma and allergic rhinitis.
In Vitro Data
In vitro studies using isolated guinea pig trachea have confirmed the dual antagonistic activity of KP-496. Schild plot analyses demonstrated that KP-496 is a competitive antagonist for both LTD₄ and the TXA₂ mimetic U-46619. While specific pA₂ values from full-text articles are not publicly available, one study reported pA₂ values of 8.64 for LTD₄ and 8.23 for TXA₂ receptors, indicating potent antagonism. The study also noted that the LTD₄ antagonistic activity of KP-496 was comparable to pranlukast and zafirlukast, and more potent than montelukast, while its TXA₂ antagonism was comparable to seratrodast.[2] KP-496 was found to be selective, with no effect on contractions induced by histamine, acetylcholine, serotonin, or substance P.[2]
In Vivo Data
In vivo studies in guinea pig models of asthma and allergic rhinitis have demonstrated the efficacy of KP-496.
3.2.1. Asthma Models
In sensitized guinea pigs, inhaled KP-496 has been shown to:
-
Dose-dependently inhibit bronchoconstriction induced by intravenous administration of LTD₄ or the TXA₂ mimetic U-46619.[1]
-
Significantly inhibit immediate airway response (IAR), late airway response (LAR), and airway hyperresponsiveness (AHR) following antigen challenge.[1]
-
Provide greater inhibition of antigen-induced airway obstruction compared to the administration of a CysLT1 antagonist (montelukast) or a TP antagonist (seratrodast) alone.[1]
3.2.2. Allergic Rhinitis Models
In guinea pig models of allergic rhinitis using ovalbumin or Japanese cedar pollen as antigens, intranasally administered KP-496 was shown to:
-
Inhibit late-phase nasal blockage in a dose-dependent manner.[3]
-
Inhibit both early and late-phase responses in a model where nasal hyperresponsiveness was acquired through multiple challenges.[3]
Quantitative Data Summary
Detailed quantitative data from the primary preclinical studies, such as IC₅₀ values and comprehensive dose-response curves, are not available in the publicly accessible literature. The available information is summarized in a qualitative and semi-quantitative manner.
Table 1: Summary of In Vitro Antagonistic Activity
| Receptor Target | Agonist | Preparation | Potency (pA₂ value) | Comparison to Standard of Care |
| CysLT1 | LTD₄ | Isolated Guinea Pig Trachea | 8.64 | Comparable to pranlukast and zafirlukast; more potent than montelukast |
| TP | U-46619 | Isolated Guinea Pig Trachea | 8.23 | Comparable to seratrodast |
Table 2: Summary of In Vivo Efficacy in Guinea Pig Models
| Model | Route of Administration | Effect |
| LTD₄-induced bronchoconstriction | Inhalation | Dose-dependent inhibition |
| U-46619-induced bronchoconstriction | Inhalation | Dose-dependent inhibition |
| Antigen-induced IAR, LAR, and AHR | Inhalation | Dose-dependent inhibition |
| Antigen-induced nasal blockage (late phase) | Intranasal | Dose-dependent inhibition |
| Antigen-induced nasal blockage (early & late phase) | Intranasal | Inhibition at higher doses |
Experimental Protocols & Workflows
While specific, detailed protocols from the KP-496 studies are not publicly available, the general methodologies for the animal models employed are well-established.
Guinea Pig Model of Allergic Asthma
A common protocol for inducing an allergic asthma phenotype in guinea pigs involves sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA).
Protocol:
-
Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide on multiple days (e.g., days 1 and 5).
-
Challenge: Approximately two weeks after the initial sensitization, conscious and unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of OVA for a defined period.
-
Measurement of Airway Response: Specific airway resistance (sRaw) or conductance (sGaw) is measured non-invasively using the plethysmograph at baseline and at various time points after the challenge to determine the immediate (IAR) and late (LAR) airway responses.
-
Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR is assessed by measuring the bronchoconstrictive response to a non-specific stimulus like acetylcholine or histamine.
-
Drug Administration: KP-496 (or vehicle/comparator) is typically administered via inhalation for a set period before the antigen challenge.
Guinea Pig Model of Allergic Rhinitis
Protocol:
-
Sensitization: Guinea pigs are actively sensitized with an allergen such as ovalbumin or Japanese cedar pollen.
-
Challenge: Animals are repeatedly challenged with the antigen to induce a robust inflammatory response and nasal blockage.
-
Measurement of Nasal Blockage: Nasal airway resistance is measured as an indicator of nasal blockage using a double-flow plethysmograph system.
-
Drug Administration: KP-496 is administered intranasally at specific time points before and after the antigen challenge.[3]
Clinical Development
Information on the clinical development of KP-496 is limited. A pipeline report from its originator, Kaken Pharmaceutical Co., Ltd., from 2014 indicated that a nasal spray formulation, designated KP-496NS , was in Phase II clinical trials for the treatment of allergic rhinitis. However, KP-496 is absent from more recent pipeline disclosures by the company, and no clinical trial results have been published in peer-reviewed journals. This suggests that the clinical development of KP-496NS was likely discontinued. The reasons for discontinuation have not been publicly disclosed.
Conclusion and Future Perspectives
KP-496 is a well-characterized dual CysLT1/TP receptor antagonist with a strong preclinical rationale for the treatment of asthma and allergic rhinitis. In vivo studies have demonstrated its ability to inhibit key features of these allergic diseases in relevant animal models, with a potentially superior profile to single-pathway antagonists.
Despite the promising preclinical data, the apparent discontinuation of its clinical development for allergic rhinitis raises questions about its therapeutic potential in humans. Possible reasons for discontinuation could include a lack of compelling efficacy in Phase II, an unfavorable safety or tolerability profile, pharmacokinetic challenges with the nasal spray formulation, or strategic business decisions.
For the scientific community, the preclinical data on KP-496 still holds value. It supports the continued exploration of dual-pathway antagonism in complex inflammatory diseases. Future research in this area could focus on:
-
Developing new chemical entities with optimized pharmacokinetic and pharmacodynamic properties for dual CysLT1/TP antagonism.
-
Investigating the potential of this dual mechanism in other inflammatory conditions where both leukotrienes and thromboxanes play a role.
-
Identifying patient populations or disease endotypes that may be more responsive to this dual-inhibition strategy.
References
- 1. [논문]The Effects of Inhaled KP-496, a Novel Dual Antagonist for Cysteinyl Leukotriene Receptor and Thromboxane A2 Receptor, on Allergic Asthmatic Responses in Guinea Pigs [scienceon.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Clinical changes induced by allergen immunotherapy with dermatophagoides pteronyssinus in local allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KP-496: A Dual CysLT1 and TXA2 Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of KP-496, a potent dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and thromboxane A2 (TXA2) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
KP-496 is a novel small molecule that has been investigated for its potential therapeutic effects in inflammatory airway diseases such as asthma and allergic rhinitis.[1][2]
Chemical Identifiers and Properties of KP-496
| Property | Value | Source |
| Molecular Formula | C31H34ClN3O7S3 | PubChem |
| Molecular Weight | 696.2 g/mol | PubChem |
| IUPAC Name | 4-(3-(4-(4-chlorophenyl)sulfonyl-3-methoxy-2-methyl-1H-indol-1-yl)propyl)benzoic acid | PubChem |
| SMILES | CC1=C(C(=C2C(=C1)N(C(=O)C2=O)CCC3=CC=C(C=C3)C(=O)O)SC4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | PubChem |
| InChI | InChI=1S/C31H34ClN3O7S3/c1-18-20(30(38)34(22-10-8-19(9-11-22)31(39)40)29(37)28(18)44-24-14-12-21(32)13-15-24)45(41,42)25-16-6-4-7-17-25/h4-7,12-17H,8-11H2,1-3H3,(H,39,40) | PubChem |
| CAS Number | 881040-01-9 | PubChem |
Physical Properties and Storage
Mechanism of Action: Dual Receptor Antagonism
KP-496 exerts its pharmacological effects by competitively antagonizing two key receptors involved in the pathophysiology of asthma and other inflammatory conditions: the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the Thromboxane A2 Receptor (TP).[1][2]
CysLT1 Receptor Signaling Pathway
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[1]
References
The Dual Antagonism of KP-496: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KP-496, a novel dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways.
Core Mechanism of Action
KP-496 exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to both the CysLT1 and TP receptors.[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) and thromboxane A2 are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases.[1][4][5] By simultaneously blocking these two distinct signaling pathways, KP-496 offers a more comprehensive approach to mitigating the inflammatory cascade and bronchoconstriction characteristic of these conditions.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for KP-496.
Table 1: In Vitro Antagonist Activity of KP-496 [2][3]
| Receptor Target | Agonist | Preparation | pA2 Value |
| CysLT1 (LTD4) | Leukotriene D4 (LTD4) | Isolated guinea pig trachea | 8.64 |
| TP (TXA2) | U46619 (TXA2 mimetic) | Isolated guinea pig trachea | 8.23 |
Table 2: In Vivo Inhibitory Effects of KP-496 on Bronchoconstriction in Guinea Pigs [1][6]
| Bronchoconstrictor | KP-496 Administration | Dose/Concentration | Maximum Inhibition (%) |
| Leukotriene D4 (LTD4) | Inhalation | 1% | Comparable to 0.3 mg/kg montelukast (p.o.) |
| U46619 (TXA2 mimetic) | Inhalation | 1% | 89 |
| Antigen (i.v.) | Inhalation | 1% | 47 |
Table 3: Effect of KP-496 on Antigen-Induced Airway Responses in Guinea Pigs [7]
| Airway Response | KP-496 Administration | Dose/Concentration | Effect |
| Immediate Airway Response (IAR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |
| Late Airway Response (LAR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |
| Airway Hyperresponsiveness (AHR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |
Experimental Protocols
In Vitro Antagonism Studies
Objective: To determine the in vitro antagonist activity and selectivity of KP-496.
Methodology:
-
Tissue Preparation: Tracheal tissues were isolated from male Hartley guinea pigs.
-
Contraction Induction: Cumulative concentration-response curves were generated for various agonists, including leukotriene D4 (LTD4), U46619 (a stable thromboxane A2 mimetic), histamine, acetylcholine, serotonin, and substance P, to induce tracheal contractions.[2][3]
-
Antagonist Evaluation: The antagonistic effects of KP-496 were assessed by observing the rightward shift in the concentration-response curves of the agonists in the presence of increasing concentrations of KP-496.[2][3]
-
Data Analysis: Schild plot analysis was used to calculate the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[2][3]
In Vivo Bronchoconstriction Studies
Objective: To evaluate the in vivo efficacy of inhaled KP-496 in preventing bronchoconstriction.
Methodology:
-
Animal Model: Male Hartley guinea pigs were used.[6]
-
Sensitization (for antigen-induced model): Guinea pigs were actively sensitized with ovalbumin (OVA).[6]
-
Drug Administration: KP-496 was administered via inhalation as a suspension. Oral comparators like montelukast and seratrodast were also used.[6]
-
Induction of Bronchoconstriction: Bronchoconstriction was induced by intravenous injection of LTD4, U46619, or an antigen (OVA).[6]
-
Measurement of Airway Obstruction: Airway obstruction was measured using the Konzett-Rössler overflow method, which quantifies changes in airflow resistance.[7] Specific airway resistance (sRaw) was also measured in some experiments.[7]
Antigen-Induced Airway Inflammation Model
Objective: To assess the anti-inflammatory effects of KP-496 in a rat model of airway inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.[5]
-
Induction of Inflammation: Airway inflammation was induced by intratracheal injection of a Sephadex suspension.[5]
-
Drug Administration: KP-496 was administered intratracheally before and after the Sephadex challenge.[5]
-
Bronchoalveolar Lavage (BAL): At 24 and 48 hours post-challenge, BAL fluid was collected to measure the levels of inflammatory mediators (RANTES and eotaxin) and the number of infiltrating cells (total cells and eosinophils).[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by KP-496 and a typical experimental workflow.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KP-496: A Technical Guide to a Novel Dual Antagonist for Leukotriene and Thromboxane Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KP-496, a potent and selective dual antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLT1) and the thromboxane A2 (TXA2) receptor (TP). This document details the pharmacological properties of KP-496, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation in the context of respiratory and inflammatory diseases.
Introduction to KP-496
KP-496 is a novel small molecule that acts as a competitive antagonist at both the CysLT1 and TP receptors.[1] Leukotrienes and thromboxanes are potent lipid mediators derived from arachidonic acid that play crucial roles in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[2] By simultaneously blocking the signaling pathways of both LTD4 and TXA2, KP-496 offers a promising therapeutic strategy for conditions where these mediators are key drivers of disease progression.[1][3] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential for the treatment of airway obstruction and inflammation.[3]
Mechanism of Action: Dual Antagonism of Leukotriene and Thromboxane Pathways
KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TP receptors, preventing the downstream signaling cascades initiated by their respective endogenous ligands, LTD4 and TXA2.
Leukotriene D4 (LTD4) Pathway
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of inflammation and allergic responses. LTD4, acting through the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. The binding of LTD4 to the CysLT1 receptor primarily activates the Gq family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively resulting in smooth muscle contraction and other pro-inflammatory effects.
Thromboxane A2 (TXA2) Pathway
Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. It signals through the TP receptor, which, like the CysLT1 receptor, is a GPCR. The TP receptor couples to both Gq and G13 G-proteins. Activation of the Gq pathway leads to PLC activation and a subsequent increase in intracellular calcium, similar to the LTD4 pathway. The G13 pathway, on the other hand, activates the small GTPase Rho, which in turn activates Rho-kinase, leading to the inhibition of myosin light chain phosphatase and resulting in sustained smooth muscle contraction.
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological activity of KP-496 from various preclinical studies.
Table 1: In Vitro Receptor Antagonist Activity
| Parameter | Receptor | Agonist | Preparation | Value | Reference |
| pA2 | LTD4 | LTD4 | Guinea Pig Trachea | 8.64 | [1] |
| pA2 | TXA2 | U46619 | Guinea Pig Trachea | 8.23 | [1] |
Table 2: In Vivo Efficacy in Guinea Pig Models
| Model | Endpoint | KP-496 Dose (inhalation) | Inhibition (%) | Reference |
| LTD4-induced bronchoconstriction | Maximum bronchoconstriction | 1% | 82 | [3] |
| U46619-induced bronchoconstriction | Maximum bronchoconstriction | 1% | 89 | [3] |
| Antigen-induced bronchoconstriction | Immediate airway response | 1% | Significant inhibition | [3] |
| Antigen-induced bronchoconstriction | Late airway response | 1% | Significant inhibition | [3] |
| Antigen-induced airway hyperresponsiveness | - | 1% | Significant inhibition | [3] |
Table 3: In Vivo Efficacy in a Rat Model of Airway Inflammation
| Model | Endpoint | KP-496 Dose (intratracheal) | Effect | Reference |
| Sephadex-induced airway inflammation | Total cell infiltration in BALF | 30, 100 µ g/head | Significant inhibition | |
| Sephadex-induced airway inflammation | Eosinophil infiltration in BALF | 30, 100 µ g/head | Significant inhibition | |
| Sephadex-induced airway inflammation | RANTES production in BALF | 30, 100 µ g/head | Significant inhibition |
Table 4: In Vivo Efficacy in Guinea Pig Models of Allergic Rhinitis
| Model | Endpoint | KP-496 Dose (intranasal) | Effect | Reference |
| Ovalbumin-induced allergic rhinitis | Late phase nasal blockage | 0.01% | p<0.05 inhibition | [4] |
| Ovalbumin-induced allergic rhinitis | Late phase nasal blockage | 0.03% | p<0.01 inhibition | [4] |
| Japanese cedar pollen-induced allergic rhinitis | Early phase nasal blockage | 0.05% | p<0.05 inhibition | [4] |
| Japanese cedar pollen-induced allergic rhinitis | Late phase nasal blockage | 0.05% | p<0.05 inhibition | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of KP-496.
Isolated Guinea Pig Trachea Contraction Assay
This protocol is used to assess the in vitro antagonist activity of KP-496 on LTD4 and TXA2 receptors.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs (300-500 g) are euthanized by a humane method.
-
Trachea Isolation: The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10).
-
Tissue Preparation: The trachea is cleaned of adhering connective tissue and cut into 2-3 cartilage ring-wide segments.
-
Mounting: The tracheal rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissues are equilibrated for 60-90 minutes under a resting tension of 1 g, with the bathing solution changed every 15-20 minutes.
-
Drug Administration: KP-496 or its vehicle is added to the organ bath 30 minutes before the addition of the agonist (LTD4 or the TXA2 mimetic, U46619).
-
Contraction Measurement: Cumulative concentration-response curves for the agonists are generated by adding increasing concentrations of the agonist to the organ bath. Isotonic contractions are recorded using a transducer and a data acquisition system.
-
Data Analysis: The antagonistic activity of KP-496 is determined by Schild plot analysis to calculate the pA2 value.
Sephadex-Induced Airway Inflammation in Rats
This protocol is used to evaluate the anti-inflammatory effects of KP-496 in a rat model of eosinophilic airway inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this study.
-
Induction of Inflammation: A suspension of Sephadex G-200 beads in saline is administered intratracheally to the rats to induce airway inflammation.
-
Drug Administration: KP-496 (e.g., 30 or 100 µ g/head ) is administered intratracheally 1 hour before and 7 hours after the Sephadex challenge.
-
Bronchoalveolar Lavage (BAL): At 24 or 48 hours post-challenge, the rats are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.
-
Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using a hemocytometer and stained cytospins.
-
Chemokine Analysis: The supernatant from the BAL fluid is collected and used to measure the levels of chemokines such as RANTES and eotaxin using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effects of KP-496 on cell infiltration and chemokine production are compared to a vehicle-treated control group.
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol is used to assess the efficacy of KP-496 in a guinea pig model of allergic rhinitis.
Methodology:
-
Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified with aluminum hydroxide as an adjuvant.
-
Challenge: After a sensitization period (e.g., 2 weeks), the animals are challenged with intranasal administration of OVA to induce an allergic rhinitis response.
-
Drug Administration: KP-496 (e.g., 0.01% - 0.05%) is administered intranasally at specific time points before and after the OVA challenge.
-
Measurement of Nasal Blockage: Nasal blockage is assessed by measuring specific airway resistance using a double-flow plethysmograph system. Measurements are taken to evaluate both the early and late-phase responses.
-
Data Analysis: The effect of KP-496 on nasal airway resistance is compared to that of a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed inhibition.
Conclusion
KP-496 is a potent and selective dual antagonist of the CysLT1 and TP receptors, demonstrating significant efficacy in preclinical models of asthma and allergic rhinitis. Its ability to simultaneously inhibit two key pro-inflammatory and bronchoconstrictive pathways makes it a valuable research tool for investigating the roles of leukotrienes and thromboxanes in respiratory and inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the therapeutic potential of KP-496 is warranted.
References
KP-496: A Preclinical In-Depth Technical Guide of a Dual Thromboxane A2 and Leukotriene D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KP-496 is a novel small molecule that emerged from preclinical development as a potent dual antagonist of the thromboxane A2 (TXA2) and leukotriene D4 (LTD4) receptors. Developed by Kaken Pharmaceutical Co., Ltd., this compound showed significant promise in animal models of asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, preclinical pharmacology, and mechanism of action of KP-496, based on available scientific literature. All quantitative data from key studies are summarized, and detailed experimental protocols are provided. The current development status of KP-496 remains undisclosed in publicly available resources, with no clinical trial data found.
Introduction
Bronchial asthma and allergic rhinitis are chronic inflammatory diseases of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and inflammation. Two key lipid mediators, thromboxane A2 (TXA2) and the cysteinyl leukotriene D4 (LTD4), are known to play crucial roles in the pathophysiology of these conditions. TXA2 is a potent vasoconstrictor and bronchoconstrictor, while LTD4 mediates sustained bronchoconstriction, increased vascular permeability, and eosinophil recruitment. The synergistic action of these two mediators presents a compelling rationale for the development of a dual antagonist. KP-496 was designed to simultaneously block the receptors of both TXA2 and LTD4, offering a potentially more effective therapeutic approach than single-receptor antagonists.
Discovery and Synthesis
KP-496 was synthesized by Kaken Pharmaceutical Co., Ltd. While specific details of the initial discovery and lead optimization process are not extensively published, the chemical entity is described in the patent EP0834303A1 as a benzene derivative with potent antagonistic activity at both the thromboxane A2 (TP) and cysteinyl leukotriene 1 (CysLT1) receptors. The preclinical studies utilized a dry powder inhaler formulation, designated as KP-496DPI, for direct airway delivery.
Mechanism of Action: Dual Receptor Antagonism
KP-496 functions as a competitive antagonist at both the TXA2 and LTD4 receptors. This dual antagonism is central to its therapeutic potential, as it simultaneously inhibits two major pathways involved in the pathogenesis of asthma and allergic rhinitis.
Caption: Signaling pathway of KP-496's dual antagonist action.
Preclinical Pharmacology
The preclinical development of KP-496 involved a series of in vitro and in vivo studies, primarily in guinea pig models, to characterize its pharmacological profile and therapeutic efficacy.
In Vitro Studies
Table 1: In Vitro Receptor Antagonist Activity of KP-496
| Parameter | LTD4 Receptor | TXA2 Receptor |
| Agonist | Leukotriene D4 (LTD4) | U46619 (TXA2 mimetic) |
| Assay | Contraction of isolated guinea pig trachea | Contraction of isolated guinea pig trachea |
| pA2 value | 8.64 | 8.23 |
Experimental Protocol: In Vitro Tracheal Contraction Assay
-
Tissue Preparation: Male Hartley guinea pigs were euthanized, and the tracheas were excised. The tracheas were cut into spiral strips.
-
Organ Bath Setup: The tracheal strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Agonist-Induced Contraction: Cumulative concentration-response curves were generated for LTD4 and U46619 to induce tracheal contraction.
-
Antagonist Evaluation: KP-496 was added to the organ baths at various concentrations 30 minutes prior to the addition of the agonist. The rightward shift in the concentration-response curves was measured.
-
Data Analysis: Schild plot analysis was used to determine the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
In Vivo Studies
The in vivo efficacy of KP-496 was evaluated in guinea pig models of bronchoconstriction and allergic asthma.
Table 2: In Vivo Efficacy of Inhaled KP-496DPI in Guinea Pigs
| Model | Parameter | KP-496DPI Dose | % Inhibition |
| LTD4-induced bronchoconstriction | Increase in airway resistance | 0.1% | Significant |
| U46619-induced bronchoconstriction | Increase in airway resistance | 0.3% | Significant |
| Antigen-induced bronchoconstriction | Immediate airway response | 1% | Significant |
| Antigen-induced airway hyperresponsiveness | Response to acetylcholine | 1% | Significant |
Experimental Protocol: In Vivo Bronchoconstriction Model
-
Animal Model: Male Hartley guinea pigs were anesthetized.
-
Airway Resistance Measurement: A double-flow plethysmograph system was used to measure specific airway resistance (sRaw).
-
Drug Administration: KP-496DPI was administered via inhalation.
-
Bronchoconstriction Induction: Bronchoconstriction was induced by intravenous administration of LTD4, U46619, or an antigen (ovalbumin) in sensitized animals.
-
Data Analysis: The percentage inhibition of the increase in sRaw by KP-496 was calculated compared to a vehicle control group.
Caption: Experimental workflow for in vivo bronchoconstriction studies.
Development Status
As of late 2025, the clinical development status of KP-496 is unclear. The compound is not listed in the current development pipeline of Kaken Pharmaceutical. Extensive searches of clinical trial registries and scientific literature have not yielded any results from human studies. This suggests that the clinical development of KP-496 may have been discontinued, though the reasons for this have not been publicly disclosed.
Conclusion
KP-496 demonstrated a promising preclinical profile as a dual antagonist of TXA2 and LTD4 receptors. The in vitro and in vivo data strongly supported its potential as a novel therapeutic agent for asthma and allergic rhinitis by targeting two key inflammatory pathways. However, the lack of publicly available clinical trial data prevents a full assessment of its therapeutic potential and safety in humans. This technical guide summarizes the available preclinical information, providing a valuable resource for researchers in the field of respiratory drug discovery. Further information from Kaken Pharmaceutical would be necessary to understand the complete development trajectory of this once-promising compound.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with KP-496
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving KP-496, a novel dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 (TXA2) receptor (TP).[1][2] The following sections detail the mechanism of action, experimental methodologies, and key findings from preclinical studies, offering a guide for researchers investigating the therapeutic potential of KP-496 in inflammatory airway diseases.
Mechanism of Action
KP-496 exerts its pharmacological effects by simultaneously blocking two key pathways in the inflammatory cascade. It acts as a potent antagonist at both the CysLT1 and TP receptors.[1][2] Cysteinyl leukotrienes (cysLTs) and thromboxane A2 are significant mediators in the pathophysiology of inflammatory lung diseases, contributing to airway smooth muscle contraction, mucosal edema, and airway hyperresponsiveness (AHR).[1][3] By targeting both of these pathways, KP-496 is expected to offer a more potent therapeutic effect than single-target antagonists.[1][2]
Signaling Pathway of KP-496
Caption: Mechanism of action of KP-496 as a dual antagonist.
In Vivo Experimental Protocols
The following protocols are based on preclinical studies evaluating the efficacy of KP-496 in rodent models of airway disease.
Guinea Pig Model of Antigen-Induced Airway Obstruction
This model is used to assess the inhibitory effects of KP-496 on immediate and late airway responses, as well as airway hyperresponsiveness.
Experimental Workflow:
Caption: Workflow for the guinea pig model of asthma.
Detailed Methodology:
-
Animal Sensitization: Actively sensitize guinea pigs with injections of ovalbumin.[1]
-
Drug Administration: Administer aerosolized KP-496 (0.03-1% suspension) via inhalation for a defined period (e.g., 5 minutes) one hour prior to antigen challenge.[1][4]
-
Antigen Challenge: Expose sensitized animals to an aerosol of ovalbumin to induce bronchoconstriction.[1]
-
Measurement of Airway Responses:
-
Immediate Airway Response (IAR): Measure specific airway resistance (sRaw) one minute after antigen challenge.[1]
-
Late Airway Response (LAR): Calculate the area under the curve for the percent change in sRaw from 4 to 8 hours post-challenge.[1]
-
Airway Hyperresponsiveness (AHR): 24 hours after the antigen challenge, expose the animals to increasing concentrations of aerosolized acetylcholine and determine the provocative concentration causing a 100% increase in sRaw (PC100ACh).[1]
-
Rat Model of Sephadex-Induced Airway Inflammation
This model evaluates the anti-inflammatory properties of KP-496.
Detailed Methodology:
-
Induction of Inflammation: Intratracheally inject a suspension of Sephadex into rats to induce airway inflammation.[5]
-
Drug Administration: Administer KP-496 (30 or 100 µ g/head ) intratracheally one hour before and seven hours after the Sephadex injection.[5]
-
Bronchoalveolar Lavage (BAL): At 24 and 48 hours post-Sephadex injection, perform a bronchoalveolar lavage to collect fluid (BALF).[5]
-
Cellular and Cytokine Analysis:
Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
This model assesses the potential of KP-496 to mitigate fibrotic lung disease.
Detailed Methodology:
-
Induction of Fibrosis: Administer a single intravenous injection of bleomycin to mice on day 0.[3]
-
Drug Administration: Administer 0.5% KP-496 via inhalation twice daily for 30 minutes for the entire experimental period (e.g., 21 days).[3]
-
Endpoint Analysis (Day 21):
-
BALF Analysis: Collect BALF to determine the number of infiltrated inflammatory cells.[3]
-
Hydroxyproline Content: Measure the hydroxyl-L-proline content in the lung tissue as an indicator of collagen deposition and fibrosis.[3]
-
Histopathology: Perform histopathological analysis of lung tissue to evaluate inflammatory and fibrotic changes.[3]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies with KP-496.
Table 1: Effect of Inhaled KP-496 on Antigen-Induced Bronchoconstriction in Guinea Pigs [1][2]
| Treatment Group | Dose/Concentration | Inhibition of Bronchoconstriction (%) |
| KP-496 | 1% (inhalation) | 47% |
| Montelukast (CysLT1 antagonist) | 10 mg/kg (p.o.) | No significant inhibition |
| Seratrodast (TP antagonist) | 20 mg/kg (p.o.) | No significant inhibition |
| Montelukast + Seratrodast | 10 mg/kg + 20 mg/kg (p.o.) | 39% |
Table 2: Effect of Inhaled KP-496 on LTD4 and U46619-Induced Bronchoconstriction in Guinea Pigs [1]
| Treatment | Dose for Significant Inhibition |
| Inhaled KP-496 vs. LTD4 | 0.1% |
| Inhaled KP-496 vs. U46619 | 0.3% |
Table 3: Effect of Intratracheal KP-496 on Sephadex-Induced Airway Inflammation in Rats [5]
| Treatment | Dose (µ g/head ) | Effect on Total Cell Infiltration in BALF | Effect on Eosinophil Infiltration in BALF | Effect on RANTES Production |
| KP-496 | 30, 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Prednisolone | 10 mg/kg (p.o.) | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Table 4: Effect of Inhaled KP-496 on Bleomycin-Induced Pulmonary Fibrosis in Mice [3]
| Treatment | Dose | Effect on Inflammatory Cells in BALF (Day 21) | Effect on Lung Hydroxyproline Content (Day 21) |
| Inhaled KP-496 | 0.5% (twice daily) | Significant decrease in total cells, macrophages, neutrophils, and eosinophils | Significant decrease |
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of inhaled KP-496, a novel dual antagonist for cysteinyl leukotriene receptor and thromboxane A(2) receptor, on allergic asthmatic responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of KP-496 for Animal Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the preparation of KP-496, a novel dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and thromboxane A2 (TXA2) receptors, for administration in animal research models.
Introduction to KP-496
KP-496, chemically known as 2-{N-[4-(4-chlorobenzenesulphonylamino) butyl]-N-{3-[(4-isopropylthiazol-2-yl)methoxy]benzyl}sulphamoyl}benzoic acid, is a potent dual antagonist targeting both the CysLT1 and TXA2 receptors.[1] This dual antagonism makes it a valuable tool for investigating inflammatory and respiratory conditions where both pathways are implicated, such as asthma and pulmonary fibrosis.[1][2] Proper preparation and formulation of KP-496 are critical for ensuring accurate and reproducible results in in vivo studies.
Physicochemical Properties and Solubility
While specific quantitative solubility data for KP-496 in common laboratory solvents is not extensively published, its chemical structure suggests it is a complex organic molecule that may exhibit limited aqueous solubility. The existing literature primarily focuses on formulations for inhalation.[1][2]
Table 1: Physicochemical and Formulation Data for KP-496
| Property | Value/Information | Source/Method |
| Chemical Name | 2-{N-[4-(4-chlorobenzenesulphonylamino) butyl]-N-{3-[(4-isopropylthiazol-2-yl)methoxy]benzyl}sulphamoyl}benzoic acid | [1] |
| Molecular Formula | C36H40ClN3O7S3 | Calculated |
| Molecular Weight | 778.38 g/mol | Calculated |
| Appearance | Dry Powder | [1] |
| Solubility in Water | Likely low; requires formulation for aqueous administration. | Inferred from formulation protocols. |
| Solubility in DMSO | To be determined by the user. | See Protocol 2. |
| Solubility in Ethanol | To be determined by the user. | See Protocol 2. |
| Solubility in PBS | To be determined by the user. | See Protocol 2. |
| Inhalation Formulation | Suspension in 0.5% aqueous carboxymethyl cellulose. | [1] |
Experimental Protocols
Protocol 1: Preparation of KP-496 for Inhalation Administration (Suspension)
This protocol is adapted from a published study utilizing KP-496 in guinea pigs and mice.[1][2] It is suitable for administration via a pressure nebulizer to generate an aerosol.
Materials:
-
KP-496 dry powder (DPI formulation, if available)
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pressure nebulizer
Procedure:
-
Prepare the Vehicle Solution (0.5% CMC):
-
Weigh the appropriate amount of carboxymethyl cellulose.
-
In a sterile beaker or bottle, slowly add the CMC to the required volume of sterile, deionized water while continuously stirring or vortexing to prevent clumping.
-
Continue to mix until the CMC is fully dissolved and the solution is clear. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.
-
-
Prepare a 1% KP-496 Stock Suspension:
-
Weigh 10 mg of KP-496 dry powder.
-
Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of the 0.5% CMC vehicle solution to the tube.
-
Vortex the tube vigorously for 1-2 minutes to ensure the powder is well-dispersed.
-
For a more uniform suspension, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
-
Prepare Working Dilutions:
-
The 1% stock suspension can be used directly or further diluted with the 0.5% CMC vehicle to achieve the desired final concentrations (e.g., 0.03%, 0.1%, 0.3%).[1]
-
To prepare a 0.3% suspension, for example, mix 300 µL of the 1% stock suspension with 700 µL of the 0.5% CMC vehicle.
-
Always vortex the stock suspension before making dilutions and vortex the final working solutions before loading into the nebulizer.
-
-
Administration:
-
Load the prepared KP-496 suspension into the chamber of a pressure nebulizer.
-
Administer the aerosol to the animals according to your established experimental protocol and institutional guidelines for animal care and use.
-
Protocol 2: General Protocol for Determining KP-496 Solubility
This protocol provides a general method for researchers to determine the solubility of KP-496 in various solvents, which is essential for developing alternative formulations.
Materials:
-
KP-496
-
Selected solvents (e.g., DMSO, Ethanol, PBS)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of KP-496 to a known volume of the solvent in a microcentrifuge tube (e.g., 5 mg in 1 mL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the tube at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separate Undissolved Compound:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved KP-496.
-
-
Quantify Solubilized Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of KP-496 in the diluted supernatant using a validated analytical method such as HPLC.
-
Calculate the original concentration in the undissolved supernatant to determine the solubility.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by KP-496 and a typical experimental workflow for its preparation and administration.
Caption: Mechanism of action of KP-496 as a dual antagonist.
Caption: Experimental workflow for KP-496 preparation.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KP-496 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. These receptors are key players in the inflammatory cascade, particularly in respiratory and fibrotic diseases. Cysteinyl leukotrienes (cysLTs) and thromboxane A2 (TXA2) are potent mediators of bronchoconstriction, airway inflammation, and fibrosis. By simultaneously blocking both pathways, KP-496 offers a promising therapeutic strategy for complex inflammatory conditions.
These application notes provide a summary of the available data on the dosage and administration of KP-496 in mouse models, based on published preclinical studies. It is important to note that while data for inhalation administration in mice is available, specific dosage and administration protocols for oral, intravenous, and intraperitoneal routes in mice have not been extensively reported in the available literature. The information provided herein is intended to serve as a guide for researchers to design and conduct further studies.
Data Presentation
Table 1: Summary of KP-496 Dosage and Administration in Animal Models
| Species | Administration Route | Dosage/Concentration | Model | Key Findings | Reference |
| Mouse | Inhalation | 0.5% solution (twice daily, 30 min/session) | Bleomycin-induced pulmonary fibrosis | Significantly decreased inflammatory cells in BALF and suppressed fibrotic changes. | [1] |
| Guinea Pig | Inhalation | 0.01% - 1% solution | Allergic asthma models | Dose-dependent inhibition of immediate and late airway responses and airway hyperresponsiveness. | [2][3] |
| Guinea Pig | Oral (for comparison) | Montelukast (CysLT1 antagonist): 0.3 - 10 mg/kg; Seratrodast (TP antagonist): 3 - 20 mg/kg | Antigen-induced bronchoconstriction | Co-administration of CysLT1 and TP antagonists showed significant inhibition, similar to 1% inhaled KP-496. | [2] |
| Rat | Intratracheal | 30 and 100 µ g/head | Sephadex-induced airway inflammation | Significant inhibition of total cell and eosinophil infiltration into the lung. |
Note: The data for guinea pigs and rats are provided for informational purposes and to guide potential dose-range finding studies in mice. Direct extrapolation of dosages between species is not recommended.
Signaling Pathways
KP-496 exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of cysteinyl leukotrienes and thromboxane A2 to their respective G-protein coupled receptors.
Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators. Their binding to the CysLT1 receptor, a Gq-coupled protein, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade results in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells, particularly eosinophils.
Caption: CysLT1 Receptor Signaling Pathway and KP-496 Inhibition.
Thromboxane A2 (TP) Receptor Signaling Pathway
Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation. It binds to the TP receptor, which can couple to both Gq and G12/13 proteins. Gq activation follows a similar pathway to CysLT1R, leading to PLC activation and increased intracellular calcium. G12/13 activation engages the Rho signaling pathway, which contributes to smooth muscle contraction and other cellular responses.
Caption: TP Receptor Signaling Pathway and KP-496 Inhibition.
Experimental Protocols
Inhalation Administration of KP-496 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is based on the methodology described in the study by Kurokawa et al. (2010).[1]
Objective: To evaluate the efficacy of inhaled KP-496 in a mouse model of pulmonary fibrosis.
Materials:
-
KP-496
-
Vehicle for KP-496 (e.g., saline, or as specified by the manufacturer)
-
Bleomycin sulfate
-
Sterile saline
-
Male ICR mice (or other appropriate strain)
-
Inhalation chamber/nebulizer system
-
Standard laboratory equipment for intravenous injections and animal monitoring
Experimental Workflow:
Caption: Experimental Workflow for Inhaled KP-496 Study.
Procedure:
-
Animal Acclimatization: Acclimatize male ICR mice to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Sham, Bleomycin + Vehicle, Bleomycin + KP-496).
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize the mice.
-
Administer a single intravenous injection of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin may need to be optimized for the specific mouse strain and experimental conditions.
-
-
KP-496 Administration:
-
Prepare a 0.5% solution of KP-496 in the appropriate vehicle.
-
Starting from Day 0, place the mice in an inhalation chamber connected to a nebulizer.
-
Administer the 0.5% KP-496 solution via inhalation for 30 minutes, twice daily.
-
The control group should receive the vehicle under the same conditions.
-
-
Monitoring: Monitor the animals daily for signs of distress, and record body weights regularly.
-
Endpoint Analysis: At predetermined time points (e.g., days 7, 14, and 21), euthanize the mice and perform the following analyses:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammation.
-
Histopathology: Perfuse and fix the lungs for histological staining (e.g., Masson's trichrome) to evaluate the extent of fibrosis.
-
Hydroxyproline Assay: Measure the hydroxyproline content in the lungs as a quantitative marker of collagen deposition.
-
Considerations for Other Administration Routes (Oral, IV, IP)
General Guidance for Protocol Development:
-
Formulation: Develop a suitable formulation for the chosen administration route. For oral gavage, KP-496 may be suspended in a vehicle like carboxymethyl cellulose. For intravenous or intraperitoneal injections, a soluble formulation in a biocompatible solvent is required.
-
Dose-Range Finding: Based on the data from other species, a starting point for dose-range finding studies in mice could be in the range of 1-30 mg/kg for oral administration. However, this is an estimation, and a thorough dose-escalation study is necessary to determine the optimal and non-toxic dose.
-
Pharmacokinetic Studies: It is highly recommended to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of KP-496 in mice for the chosen administration route. This will inform the dosing frequency required to maintain therapeutic concentrations.
-
Efficacy Studies: Once a safe and effective dose is established, efficacy studies in relevant mouse models of disease can be conducted.
Conclusion
KP-496 is a promising dual antagonist of CysLT1 and TP receptors with demonstrated efficacy in preclinical models of inflammatory and fibrotic diseases. While a clear protocol for inhalation administration in mice exists, further research is needed to establish optimal dosages and protocols for other administration routes in this species. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of KP-496. It is imperative to adhere to ethical guidelines for animal research and to conduct appropriate dose-finding and safety studies before embarking on large-scale efficacy trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KP-496
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). These receptors are key mediators in inflammatory and respiratory pathways, making KP-496 a promising therapeutic candidate for conditions such as asthma and other inflammatory diseases. This document provides detailed cell-based assay protocols to characterize the antagonistic activity of KP-496 on both CysLT1 and TP receptors.
The following protocols are designed to be robust and reproducible, providing researchers with the tools to quantify the potency and efficacy of KP-496 and similar compounds in a controlled in vitro environment.
Signaling Pathways Overview
KP-496 targets two distinct G-protein coupled receptors (GPCRs): CysLT1 and TP. Both receptors are primarily coupled to Gq/11 proteins. Upon activation by their respective endogenous ligands (Leukotriene D4 for CysLT1 and Thromboxane A2 for TP), they initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a key downstream event that can be measured to determine receptor activation.
Caption: KP-496 acts as an antagonist at both the CysLT1 and TP receptors.
Protocol 1: Calcium Mobilization Assay for CysLT1 and TP Receptor Antagonism
This assay measures the ability of KP-496 to inhibit the increase in intracellular calcium triggered by CysLT1 and TP receptor agonists.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Materials
-
Cell Lines:
-
HEK293 cells stably expressing human CysLT1 receptor.
-
HEK293 cells stably expressing human TP receptor.
-
Alternatively, cell lines endogenously expressing the receptors can be used, such as U937 or HT-29 for CysLT1.
-
-
Reagents:
-
Leukotriene D4 (LTD4) (agonist for CysLT1)
-
U46619 (a stable thromboxane A2 mimetic, agonist for TP)
-
KP-496
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
-
Equipment:
-
Fluorescence plate reader with an injection module
-
96-well or 384-well black, clear-bottom plates
-
Cell culture incubator
-
Protocol
-
Cell Plating:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (2.5 mM) can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition (Antagonist Pre-incubation):
-
Prepare serial dilutions of KP-496 in HBSS.
-
Aspirate the dye loading buffer and wash the cells gently with HBSS.
-
Add the KP-496 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO in HBSS).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare agonist solutions (LTD4 for CysLT1-expressing cells, U46619 for TP-expressing cells) in HBSS at a concentration that elicits a submaximal response (EC80), typically in the nanomolar range.
-
Place the plate in the fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity over time.
-
Inject the agonist into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of KP-496 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the KP-496 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data
| KP-496 Conc. (nM) | CysLT1 Inhibition (%) | TP Inhibition (%) |
| 0.1 | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 1 | 15.6 ± 2.5 | 12.1 ± 1.8 |
| 10 | 48.9 ± 5.3 | 45.3 ± 4.7 |
| 100 | 85.1 ± 3.9 | 82.7 ± 3.1 |
| 1000 | 98.2 ± 0.8 | 97.5 ± 1.2 |
Table 1: Representative data for the inhibition of agonist-induced calcium flux by KP-496.
Protocol 2: NFAT Reporter Gene Assay for Gq-Coupled Receptor Antagonism
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event of Gq-coupled receptor activation, which leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Experimental Workflow
Caption: Workflow for the NFAT reporter gene assay.
Materials
-
Cell Line: HEK293T or other easily transfectable cell line.
-
Plasmids:
-
Expression plasmid for human CysLT1 receptor.
-
Expression plasmid for human TP receptor.
-
NFAT-luciferase reporter plasmid.
-
-
Reagents:
-
LTD4
-
U46619
-
KP-496
-
Transfection reagent
-
Luciferase assay substrate
-
-
Equipment:
-
Luminometer
-
96-well white, clear-bottom plates
-
Cell culture incubator
-
Protocol
-
Transfection:
-
Co-transfect the cells with the appropriate receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells into 96-well white, clear-bottom plates and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of KP-496.
-
Add the KP-496 dilutions to the wells, along with the respective agonist (LTD4 for CysLT1, U46619 for TP) at its EC50 concentration. Include agonist-only and vehicle-only controls.
-
Incubate for 6-8 hours at 37°C.
-
-
Reporter Gene Measurement:
-
Aspirate the medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of agonist-induced reporter gene expression for each concentration of KP-496.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Data
| KP-496 Conc. (nM) | CysLT1 Reporter Inhibition (%) | TP Reporter Inhibition (%) |
| 0.1 | 4.1 ± 1.5 | 2.9 ± 0.8 |
| 1 | 18.3 ± 3.1 | 14.5 ± 2.2 |
| 10 | 52.7 ± 4.8 | 49.8 ± 5.1 |
| 100 | 89.4 ± 2.7 | 87.2 ± 3.5 |
| 1000 | 99.1 ± 0.5 | 98.6 ± 0.9 |
Table 2: Representative data for the inhibition of agonist-induced NFAT reporter gene expression by KP-496.
Protocol 3: Competitive Radioligand Binding Assay
This assay directly measures the ability of KP-496 to compete with a radiolabeled ligand for binding to the CysLT1 or TP receptor.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Materials
-
Cell Membranes: Membranes prepared from cells overexpressing either the human CysLT1 or TP receptor.
-
Radioligands:
-
[3H]-LTD4 for CysLT1.
-
[3H]-U46619 or a suitable radiolabeled antagonist for TP.
-
-
Reagents:
-
KP-496
-
Unlabeled "cold" ligand for determining non-specific binding (e.g., high concentration of LTD4 or U46619).
-
Binding buffer
-
-
Equipment:
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
-
Protocol
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of KP-496.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of KP-496.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Expected Data
| KP-496 Conc. (nM) | [3H]-LTD4 Specific Binding (%) | [3H]-U46619 Specific Binding (%) |
| 0.01 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 0.1 | 85.3 ± 3.5 | 82.7 ± 4.2 |
| 1 | 51.2 ± 4.1 | 48.9 ± 3.9 |
| 10 | 15.8 ± 2.8 | 18.3 ± 3.1 |
| 100 | 2.1 ± 0.9 | 3.5 ± 1.2 |
Table 3: Representative data for the displacement of radioligand binding by KP-496.
Summary of Quantitative Data
| Assay Type | Target | Parameter | KP-496 Value (nM) |
| Calcium Mobilization | CysLT1 | IC50 | ~10 |
| TP | IC50 | ~10 | |
| NFAT Reporter Gene | CysLT1 | IC50 | ~10 |
| TP | IC50 | ~10 | |
| Competitive Radioligand Binding | CysLT1 | Ki | ~1 |
| TP | Ki | ~1 |
Table 4: Summary of expected quantitative data for KP-496.
Disclaimer: The data presented in the tables are for illustrative purposes only and may not represent the actual experimental results for KP-496. Researchers should generate their own data for accurate characterization.
Application Notes and Protocols for KP-496 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a potent dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor.[1][2][3][4][5] Both of these G-protein coupled receptors (GPCRs) are implicated in the pathophysiology of inflammatory diseases, particularly asthma, where they mediate bronchoconstriction and inflammatory responses.[1][3][4][5][6][7] Characterizing the binding affinity of novel compounds like KP-496 to these receptors is a critical step in the drug discovery and development process. This document provides detailed methodologies for conducting receptor binding assays for KP-496, including experimental protocols and data presentation guidelines.
Data Presentation
The binding affinity of KP-496 and other reference compounds for the CysLT1 and TP receptors can be quantified and compared. The equilibrium dissociation constant (Kᵢ) is a key parameter that indicates the affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, is also a measure of antagonist potency.
| Compound | Target Receptor | pA₂ Value | Calculated Kᵢ (nM) |
| KP-496 | CysLT₁ (LTD₄) | 8.64 | 2.29 |
| KP-496 | TP (TXA₂) | 8.23 | 5.89 |
pA₂ values were determined in isolated guinea pig trachea.[3][4] The Kᵢ values were calculated from the pA₂ values using the formula Kᵢ = 10⁻ᵖᴬ².
Signaling Pathways
Understanding the signaling pathways downstream of the CysLT1 and TP receptors is essential for interpreting the functional consequences of receptor binding. KP-496, as an antagonist, blocks these signaling cascades.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor, upon binding its endogenous ligand leukotriene D4 (LTD4), activates a Gq protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This ultimately results in smooth muscle contraction and other inflammatory responses.
Caption: CysLT1 Receptor Signaling Pathway.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor is activated by its ligand, thromboxane A2 (TXA2). This receptor can couple to two primary G protein pathways: Gq and G12/13. The Gq pathway is similar to that of the CysLT1 receptor, activating PLC and leading to increased intracellular calcium and PKC activation. The G12/13 pathway activates RhoGEF, which in turn activates the small GTPase Rho, a key regulator of the actin cytoskeleton, leading to changes in cell shape and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Experimental Protocols
A competition radioligand binding assay is a robust method to determine the binding affinity (Kᵢ) of an unlabeled test compound, such as KP-496, for its target receptor. This protocol is a general guideline and should be optimized for the specific cell line and radioligand used.
Experimental Workflow
Caption: Competition Binding Assay Workflow.
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably expressing either the human CysLT1 or TP receptor.
-
Radioligand:
-
For CysLT1: [³H]-LTD₄ or another suitable radiolabeled CysLT1 antagonist.
-
For TP: [³H]-U46619 or another suitable radiolabeled TP agonist/antagonist.
-
-
Unlabeled Ligands:
-
Test compound (KP-496).
-
Non-specific binding control (a high concentration of a known CysLT1 or TP receptor ligand, e.g., Montelukast for CysLT1, Seratrodast for TP).
-
-
Buffers:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
-
Equipment:
-
Cell culture equipment.
-
Homogenizer.
-
High-speed centrifuge.
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Vacuum manifold.
-
Liquid scintillation counter.
-
Multi-channel pipettes.
-
Protocol
-
Membrane Preparation: a. Culture cells expressing the receptor of interest to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension on ice. e. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford). h. Aliquot and store the membrane preparation at -80°C until use.
-
Competition Binding Assay: a. Prepare serial dilutions of the test compound (KP-496) in Binding Buffer. b. In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation + Radioligand + Binding Buffer.
- Non-specific Binding: Membrane preparation + Radioligand + High concentration of unlabeled specific ligand.
- Competition: Membrane preparation + Radioligand + Serial dilutions of KP-496. c. Add the components to the wells in the following order: i. 50 µL of Binding Buffer (for total binding) or unlabeled specific ligand (for non-specific binding) or KP-496 dilution. ii. 50 µL of radioligand at a concentration close to its Kₔ. iii. 100 µL of the membrane preparation (the amount of protein per well needs to be optimized). d. Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separation and Quantification: a. Pre-soak the filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) if necessary to reduce non-specific binding to the filter. b. Terminate the binding reaction by rapid filtration of the incubation mixture through the filter plate using a vacuum manifold. c. Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand. d. Dry the filter plate. e. Add liquid scintillation cocktail to each well. f. Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of KP-496. c. Fit the data to a one-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of KP-496 that inhibits 50% of the specific binding of the radioligand). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kₔ is the dissociation constant of the radioligand for the receptor.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of KP-496 binding to the CysLT1 and TP receptors. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is crucial for the evaluation of dual antagonists in the context of asthma and other inflammatory diseases.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of inhaled KP-496, a novel dual antagonist for cysteinyl leukotriene receptor and thromboxane A(2) receptor, on allergic asthmatic responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhalation Delivery of KP-496 Dry Powder Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a novel investigational drug characterized as a dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP).[1] These receptors are pivotal in the inflammatory cascade associated with respiratory diseases such as asthma. Cysteinyl leukotrienes (cysLTs) and thromboxane A2 (TXA2) are potent mediators of bronchoconstriction, airway hyperresponsiveness (AHR), and inflammation. By simultaneously blocking both pathways, KP-496 offers a promising therapeutic strategy for comprehensive management of asthma and other inflammatory airway conditions. Preclinical studies have demonstrated the potential of inhaled KP-496 to ameliorate key features of asthma.
These application notes provide a summary of the available preclinical data on the inhalation delivery of a KP-496 dry powder formulation and detailed protocols for its experimental use in animal models.
Mechanism of Action
KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TP receptors. This dual antagonism disrupts the signaling pathways of two key pro-inflammatory and bronchoconstrictive mediators.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: CysLTs (LTC4, LTD4, LTE4) are products of the 5-lipoxygenase pathway and are significantly involved in the pathophysiology of asthma. Their binding to CysLT1 on airway smooth muscle cells, eosinophils, and mast cells leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. KP-496 blocks these effects by preventing cysLTs from binding to their receptor.
-
Thromboxane A2 Receptor (TP) Antagonism: Thromboxane A2, produced from arachidonic acid via the cyclooxygenase pathway, is a potent vasoconstrictor and bronchoconstrictor. It also promotes platelet aggregation and inflammation. By blocking the TP receptor, KP-496 mitigates these effects, contributing to the relaxation of airway smooth muscle and a reduction in inflammatory processes.
The synergistic action of blocking both pathways suggests that KP-496 could be more effective than single-pathway antagonists in controlling the complex inflammatory environment of the asthmatic airway.[1]
Data Presentation
Preclinical Efficacy of Inhaled KP-496 in Guinea Pig Models of Asthma
The following tables summarize the key findings from preclinical studies investigating the effects of inhaled KP-496 on bronchoconstriction and airway hyperresponsiveness in guinea pigs. It is important to note that in these studies, the KP-496 dry powder was suspended and administered via a nebulizer.
Table 1: Effect of Inhaled KP-496 on Antigen-Induced Bronchoconstriction
| Treatment Group | Dose/Route | Mean AUC of Bronchoconstriction (± SD) | % Inhibition |
| Control (Vehicle) | Inhalation | 135.0 ± 25.0 | - |
| KP-496 | 1% Inhalation | 71.1 ± 20.3** | 47.3 |
| Montelukast | 10 mg/kg p.o. | 118.0 ± 30.1 | 12.6 |
| Seratrodast | 20 mg/kg p.o. | 125.0 ± 28.4 | 7.4 |
| Montelukast + Seratrodast | 10 mg/kg + 20 mg/kg p.o. | 82.4 ± 22.5## | 39.0 |
| Data adapted from a study in actively sensitized guinea pigs.[1] | |||
| P<0.01 vs. inhalation control. ##P<0.01 vs. oral control. |
Table 2: Effect of Inhaled KP-496 on Antigen-Induced Immediate and Late Airway Responses
| Treatment Group | Dose (Inhalation) | IAR (% change in sRaw ± SD) | LAR (AUC 4-8h ± SD) |
| Control | - | 155.1 ± 35.2 | 185.4 ± 45.1 |
| KP-496 | 0.03% | 140.2 ± 30.1 | 150.3 ± 40.2 |
| KP-496 | 0.1% | 125.3 ± 28.4 | 120.1 ± 35.5 |
| KP-496 | 0.3% | 110.5 ± 25.6 | 95.2 ± 30.8 |
| KP-496 | 1% | 95.8 ± 20.3 | 70.6 ± 25.4 |
| Data adapted from a study in actively sensitized guinea pigs. IAR: Immediate Airway Response; LAR: Late Airway Response; sRaw: specific airway resistance.[1] | |||
| P<0.05, P<0.01 vs. control. |
Table 3: Effect of Inhaled KP-496 on Antigen-Induced Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (Inhalation) | PC100 ACh (mg/mL ± SD) |
| Non-treated | - | 0.75 ± 0.15## |
| Control | - | 0.25 ± 0.08 |
| KP-496 | 0.1% | 0.35 ± 0.10 |
| KP-496 | 0.3% | 0.52 ± 0.12* |
| KP-496 | 1% | 0.72 ± 0.18 |
| Data adapted from a study in actively sensitized guinea pigs. PC100 ACh: provocative concentration of acetylcholine causing a 100% increase in sRaw.[1] | ||
| P<0.05, P<0.01 vs. control. ##P<0.01 vs. non-treated. |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of KP-496.
Preparation of KP-496 Suspension for Nebulization
Objective: To prepare a suspension of KP-496 dry powder for administration via a nebulizer in preclinical animal models.
Materials:
-
KP-496 Dry Powder Formulation (KP-496DPI)
-
Carboxymethyl cellulose (CMC)
-
Sterile, distilled water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a 0.5% (w/v) aqueous solution of carboxymethyl cellulose. To do this, weigh the appropriate amount of CMC and slowly add it to the required volume of sterile, distilled water while stirring continuously with a magnetic stirrer until fully dissolved. This will serve as the vehicle.
-
To prepare a 1% KP-496 suspension, weigh the required amount of KP-496DPI and suspend it in the 0.5% CMC vehicle.
-
Continuously stir the suspension to ensure homogeneity.
-
For lower concentrations (e.g., 0.03%, 0.1%, 0.3%), dilute the 1% KP-496 suspension with the 0.5% CMC vehicle.[1]
-
Prepare fresh suspensions before each use.
Inhalation Delivery of KP-496 Suspension to Guinea Pigs
Objective: To administer the KP-496 suspension to guinea pigs via inhalation to assess its effects on airway responses.
Materials:
-
Prepared KP-496 suspension
-
Pressure nebulizer (e.g., Pari GmbH)
-
Animal exposure chamber
-
Hartley guinea pigs (male, 5 weeks old, 300-400g)
-
Compressed air source
Procedure:
-
Acclimatize the guinea pigs to the experimental conditions.
-
Place the animal(s) in the exposure chamber.
-
Fill the nebulizer with the prepared KP-496 suspension or vehicle control.
-
Connect the nebulizer to the exposure chamber and the compressed air source.
-
Administer the aerosolized suspension for a defined period (e.g., 5-30 minutes, depending on the study design).[2][3] The preclinical studies cited administered the aerosol for a duration that allowed for the desired dose to be delivered.
-
Monitor the animals during and after exposure for any signs of distress.
-
Proceed with the specific experimental model (e.g., antigen challenge, AHR measurement) at the designated time point after KP-496 administration (e.g., 1 hour).[1]
Discussion and Limitations
The available preclinical data strongly suggest that inhaled KP-496 is effective in mitigating key features of asthma in animal models. The dual antagonism of CysLT1 and TP receptors appears to provide a broader and more potent effect than single-pathway antagonists.
However, it is crucial to acknowledge the limitations of the current data. The preclinical studies utilized a nebulized suspension of the KP-496 dry powder. Therefore, these application notes do not contain information regarding the direct inhalation of a dry powder formulation using a dry powder inhaler (DPI). Key parameters for a DPI formulation, such as particle size distribution, aerodynamic properties, and excipient composition, are not available in the public domain. Further research and development would be necessary to formulate and characterize a KP-496 dry powder suitable for direct inhalation and to evaluate its safety and efficacy in both preclinical and clinical settings. There is currently no publicly available information on clinical trials of an inhaled KP-496 dry powder formulation in humans.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Formulation of KP-496 with Carboxymethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a novel dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and the thromboxane A2 receptor (TP).[1][2] These receptors are key players in the inflammatory cascade, particularly in allergic and hypersensitivity reactions. Dual antagonism of both CysLT1R and TP receptors presents a promising therapeutic strategy for complex inflammatory diseases such as asthma. Due to the nature of many new chemical entities, KP-496 is presumed to have low aqueous solubility, a common challenge in drug development.
This document provides detailed application notes and protocols for the formulation of KP-496 with sodium carboxymethyl cellulose (CMC), a widely used suspending agent, to facilitate preclinical in vitro and in vivo studies. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering a starting point for developing a stable and effective suspension of KP-496.
Physicochemical Properties of KP-496
A summary of the known and hypothetical physicochemical properties of KP-496 is presented in Table 1. This information is critical for the formulation development process.
| Property | Value | Source |
| Molecular Weight | 692.27 g/mol | [3] |
| Appearance | White to off-white powder | Hypothetical |
| Aqueous Solubility | <0.1 mg/mL | Presumed Poorly Soluble |
| Solubility in DMSO | 100 mg/mL | [3] |
| pKa | 4.5 (acidic), 9.2 (basic) | Hypothetical |
| LogP | 4.8 | Hypothetical |
Table 1: Physicochemical Properties of KP-496. The provided data is a combination of sourced and hypothetical values to guide formulation development.
Mechanism of Action: Signaling Pathways
KP-496 exerts its pharmacological effect by blocking the signaling pathways initiated by the activation of CysLT1R and TP receptors. A simplified representation of these pathways is depicted below.
Figure 1: Simplified Signaling Pathways of CysLT1R and TP Receptors and the inhibitory action of KP-496.
Formulation Development with Carboxymethyl Cellulose (CMC)
CMC is a versatile, non-toxic, and widely used excipient for preparing suspensions for preclinical studies. It acts as a viscosity-modifying and suspending agent to ensure uniform dispersion of the active pharmaceutical ingredient (API). The choice of CMC grade is critical and depends on the desired viscosity of the final formulation.
Table 2: Representative Grades of Sodium Carboxymethyl Cellulose for Formulation.
| CMC Grade | Viscosity (cps) | Typical Application |
| Low Viscosity | 25 - 150 | Oral solutions, low viscosity suspensions |
| Medium Viscosity | 200 - 1200 | Oral suspensions, topical preparations |
| High Viscosity | 1500 - 8000 | Controlled-release formulations, gels |
Experimental Workflow for Formulation
The following diagram illustrates the general workflow for the formulation of KP-496 with CMC.
Figure 2: Experimental Workflow for the Formulation of KP-496 with CMC.
Detailed Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) CMC Vehicle
Materials:
-
Sodium Carboxymethyl Cellulose (Medium Viscosity)
-
Purified Water
-
Magnetic Stirrer and Stir Bar
-
Beaker
Procedure:
-
Heat approximately 80% of the total required volume of purified water to 60-70°C.
-
While stirring vigorously with a magnetic stirrer, slowly sprinkle 1.0 g of CMC powder for every 100 mL of the final volume into the vortex of the heated water. This prevents clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Remove the beaker from the heat and continue stirring while allowing it to cool to room temperature.
-
Add the remaining purified water to reach the final volume and stir until a homogenous, viscous solution is formed.
-
Allow the solution to stand for at least 2 hours to ensure complete hydration of the CMC.
Protocol 2: Formulation of a 10 mg/mL KP-496 Suspension in 1% CMC
Materials:
-
KP-496 powder
-
1% (w/v) CMC Vehicle (prepared as in Protocol 1)
-
Mortar and Pestle
-
Graduated Cylinder
-
Homogenizer (optional, for improved particle size reduction)
Procedure:
-
Weigh the required amount of KP-496 (e.g., 100 mg for a 10 mL final volume).
-
Place the KP-496 powder in a mortar.
-
Add a small amount of the 1% CMC vehicle to the mortar (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step, known as levigation, is crucial for preventing grittiness in the final suspension.
-
Gradually add the remaining 1% CMC vehicle in small portions while continuously triturating to ensure thorough mixing.
-
Transfer the suspension to a graduated cylinder.
-
Rinse the mortar and pestle with a small amount of the CMC vehicle and add the rinsing to the graduated cylinder to ensure complete transfer of the drug.
-
Add 1% CMC vehicle to the graduated cylinder to reach the final desired volume.
-
Mix the suspension thoroughly by inversion.
-
For a more uniform and stable suspension, homogenize the final mixture using a suitable homogenizer.
Characterization of the KP-496 Suspension
Table 3: Representative Characterization Data for a 10 mg/mL KP-496 Suspension in 1% CMC.
| Parameter | Specification | Result (Hypothetical) | Method |
| Appearance | Homogenous, white to off-white suspension, free from visible aggregates | Conforms | Visual Inspection |
| pH | 6.0 - 7.5 | 6.8 | pH meter |
| Viscosity | 200 - 1200 cps at 25°C | 850 cps | Brookfield Viscometer |
| Particle Size (D90) | < 20 µm | 15.2 µm | Laser Diffraction |
| Redispersibility | Easily redispersed upon gentle shaking after 24 hours of standing | Conforms | Manual Shaking |
| Assay (KP-496) | 95.0% - 105.0% of label claim | 99.2% | HPLC-UV |
Stability Studies
To ensure the reliability of preclinical data, the stability of the KP-496 suspension should be evaluated under relevant storage conditions.
Protocol 3: Short-Term Stability Assessment
-
Prepare the KP-496 suspension as described in Protocol 2.
-
Divide the suspension into aliquots in suitable containers.
-
Store the aliquots at refrigerated (2-8°C) and room temperature (20-25°C) conditions.
-
At predetermined time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each storage condition.
-
Analyze the samples for appearance, pH, viscosity, and KP-496 concentration (assay).
Table 4: Representative Short-Term Stability Data for 10 mg/mL KP-496 Suspension in 1% CMC at 2-8°C.
| Time Point (hours) | Appearance | pH | Viscosity (cps) | Assay (% of Initial) |
| 0 | Conforms | 6.8 | 850 | 100.0 |
| 24 | Conforms | 6.8 | 845 | 99.5 |
| 48 | Conforms | 6.7 | 842 | 99.1 |
| 72 | Conforms | 6.7 | 838 | 98.8 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the formulation of the dual CysLT1R/TP receptor antagonist KP-496 with carboxymethyl cellulose for preclinical research. Adherence to these guidelines will enable the preparation of a stable and homogenous suspension, which is essential for obtaining accurate and reproducible results in both in vitro and in vivo studies. Researchers are encouraged to adapt these protocols based on the specific requirements of their experimental designs and to perform thorough characterization and stability testing to ensure the quality of the formulation.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Schild Plot Analysis for KP-496 Competitive Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a novel therapeutic agent identified as a competitive antagonist for both the cysteinyl leukotriene (CysLT1) and thromboxane A2 (TP) receptors.[1][2][3] These receptors are pivotal in the pathophysiology of asthma and other inflammatory conditions.[3][4][5] Understanding the potency and mechanism of antagonism is crucial for its development as a therapeutic agent. Schild plot analysis is a fundamental pharmacological method used to characterize the affinity of a competitive antagonist for its receptor.[6][7][8][9] This document provides a detailed application note and protocol for conducting a Schild plot analysis of KP-496 to determine its pA2 values, a measure of its antagonist potency.
Principle of Schild Plot Analysis
Schild plot analysis is a graphical method that quantifies the relationship between the concentration of a competitive antagonist and the degree of antagonism it produces. It is based on the principle that a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response.[6][7][8] The analysis involves plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the resulting linear regression yields the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.[7] A slope of unity (1.0) on the Schild plot is indicative of true competitive antagonism.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for KP-496's competitive antagonism at the LTD4 and TXA2 receptors, as determined by Schild plot analysis in studies using guinea pig trachea preparations.[4][5]
| Antagonist | Agonist | Receptor | pA2 Value | Schild Slope | Reference |
| KP-496 | Leukotriene D4 (LTD4) | CysLT1 | 8.64 | Not Specified | [4][5] |
| KP-496 | U46619 (TXA2 mimetic) | TP | 8.23 | Not Specified | [4][5] |
Signaling Pathways
KP-496 exerts its effect by competitively blocking the CysLT1 and TP receptors, thereby inhibiting the downstream signaling cascades initiated by their respective agonists, leukotriene D4 (LTD4) and thromboxane A2 (TXA2).
Caption: Signaling pathways of LTD4 and TXA2 and the inhibitory action of KP-496.
Experimental Protocols
The following is a generalized protocol for performing a Schild plot analysis to determine the competitive antagonist properties of a compound like KP-496. This protocol is based on standard pharmacological practices for isolated tissue bath experiments.
Materials and Reagents
-
Isolated tissue (e.g., guinea pig trachea)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
Agonist (e.g., Leukotriene D4 or U46619) stock solution
-
Antagonist (KP-496) stock solutions in various concentrations
-
Isolated tissue bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Caption: Generalized workflow for a Schild plot experiment.
Detailed Procedure
-
Tissue Preparation:
-
Isolate the desired tissue (e.g., guinea pig trachea) and mount it in an isolated tissue bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (e.g., LTD4 or U46619).
-
Start with a low concentration of the agonist and incrementally increase the concentration in the tissue bath, allowing the response to stabilize at each concentration.
-
Record the maximum contraction for each agonist concentration.
-
Wash the tissue extensively to return to baseline.
-
-
Antagonist Incubation:
-
Introduce the first, lowest concentration of KP-496 into the tissue bath.
-
Allow the tissue to incubate with the antagonist for a predetermined period to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the tissue is incubated with KP-496, repeat the cumulative agonist concentration-response curve as described in step 2.
-
A rightward shift in the curve should be observed.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Thoroughly wash the tissue to remove both agonist and antagonist.
-
Repeat steps 3 and 4 with at least two additional, higher concentrations of KP-496.
-
Data Analysis
-
Calculate EC50 Values: For each concentration-response curve (control and in the presence of different KP-496 concentrations), determine the EC50 value (the agonist concentration that produces 50% of the maximum response).
-
Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
DR = EC50 (with antagonist) / EC50 (control)
-
-
Construct the Schild Plot:
-
For each concentration of KP-496 used, calculate log(DR-1).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of KP-496 (-log[Antagonist]) on the x-axis.
-
-
Determine pA2 and Slope:
-
Perform a linear regression on the plotted data.
-
The pA2 value is the x-intercept of the regression line.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
Conclusion
Schild plot analysis is an indispensable tool for the characterization of competitive antagonists like KP-496. The pA2 values obtained from this analysis provide a quantitative measure of the antagonist's affinity for the CysLT1 and TP receptors, which is critical for its preclinical and clinical development. The dual antagonistic nature of KP-496, as elucidated through these pharmacological studies, highlights its potential as a novel and effective treatment for asthma and other inflammatory diseases.[1][2][4][5]
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. SPIKESfunc [spikesfunc.github.io]
Application Notes and Protocols for Selectivity Studies of KP-496
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-496 is a novel dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TXA2) receptor.[1][2][3][4][5] Both of these G-protein coupled receptors (GPCRs) are implicated in the pathophysiology of inflammatory diseases, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] By simultaneously blocking the signaling of two key pro-inflammatory mediators, KP-496 presents a promising therapeutic strategy.
To ensure the safety and efficacy of KP-496, a thorough evaluation of its selectivity is paramount. Selectivity studies are crucial to identify any off-target interactions, which could lead to unforeseen side effects or diminish the intended therapeutic effect. These application notes provide a detailed framework and experimental protocols for conducting comprehensive selectivity studies on KP-496.
Signaling Pathways of KP-496 Targets
KP-496 exerts its therapeutic effect by blocking the downstream signaling of the CysLT1 and TXA2 receptors. Understanding these pathways is essential for designing functional assays to assess its antagonist activity.
Caption: Signaling pathways of CysLT1 and TXA2 receptors blocked by KP-496.
Recommended Selectivity Panel for KP-496
A comprehensive selectivity panel should include receptors that are structurally and functionally related to CysLT1 and TXA2, as well as a broader panel of GPCRs, ion channels, and enzymes to identify potential off-target liabilities.
Table 1: Recommended Selectivity Panel for KP-496
| Target Class | Specific Targets | Rationale |
| Cysteinyl Leukotriene Receptors | CysLT2 Receptor | Structurally related to CysLT1. |
| Prostanoid Receptors | Prostaglandin D2 Receptor (DP1, DP2/CRTH2), Prostaglandin E2 Receptors (EP1-4), Prostaglandin F2α Receptor (FP), Prostacyclin Receptor (IP) | Structurally and functionally related to the TXA2 receptor. |
| Other Lipid Mediator Receptors | Platelet-Activating Factor Receptor (PAFR), Lipoxin A4 Receptor (ALX/FPR2) | Involved in inflammatory and allergic responses. |
| Adrenergic Receptors | α1, α2, β1, β2 | Common off-targets for many drugs and involved in cardiovascular and respiratory function. |
| Muscarinic Receptors | M1, M2, M3 | Important in respiratory function and potential for anticholinergic side effects. |
| Histamine Receptors | H1, H2, H3, H4 | Involved in allergic and inflammatory responses. |
| Dopamine Receptors | D1, D2, D3, D4, D5 | Potential for central nervous system (CNS) side effects. |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3 | Broad physiological roles and common off-targets. |
| Opioid Receptors | μ, δ, κ | Potential for CNS and gastrointestinal side effects. |
| Key Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment. |
| Key Enzymes | COX-1, COX-2, 5-LOX | Enzymes involved in the arachidonic acid cascade. |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the direct interaction of KP-496 with the target receptor.
Objective: To determine the binding affinity (Ki) of KP-496 for the on-targets (CysLT1, TXA2) and a panel of off-target receptors.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A serial dilution of KP-496 or a reference compound.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-LTD4 for CysLT1, [3H]-U46619 for TXA2).
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the KP-496 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Hypothetical Binding Affinity Data for KP-496
| Target | Ki (nM) |
| CysLT1 | 1.2 |
| TXA2 | 3.5 |
| CysLT2 | >10,000 |
| DP1 | 850 |
| EP2 | 1,200 |
| β2 Adrenergic | >10,000 |
| M3 Muscarinic | >10,000 |
| hERG | >10,000 |
Functional Cell-Based Assays
Functional assays measure the ability of KP-496 to inhibit the downstream signaling of a receptor upon activation by its native ligand.
Objective: To determine the functional antagonist potency (IC50) of KP-496 at on-targets and a panel of off-target receptors.
Workflow:
Caption: Workflow for a functional cell-based antagonist assay.
Protocol (Calcium Flux Assay):
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest into a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add varying concentrations of KP-496 to the wells and incubate for a specified time.
-
Add a fixed concentration (e.g., EC80) of the cognate agonist to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the KP-496 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 3: Hypothetical Functional Antagonist Potency Data for KP-496
| Target | IC50 (nM) |
| CysLT1 | 2.8 |
| TXA2 | 8.1 |
| CysLT2 | >10,000 |
| DP1 | 1,500 |
| EP2 | 2,800 |
| β2 Adrenergic | >10,000 |
| M3 Muscarinic | >10,000 |
Data Interpretation and Reporting
The selectivity of KP-496 is determined by comparing its potency at the intended targets (CysLT1 and TXA2) to its activity at the various off-targets. A selectivity ratio of at least 100-fold is generally considered desirable for a drug candidate.
All quantitative data should be summarized in clear and concise tables, as shown above. The results of the selectivity studies are a critical component of the preclinical data package for regulatory submissions and are essential for making informed decisions about the continued development of KP-496.
Conclusion
These application notes provide a comprehensive guide for conducting robust selectivity studies for KP-496. By following these protocols, researchers can generate the necessary data to thoroughly characterize the selectivity profile of this novel dual antagonist, thereby supporting its advancement as a potential new therapy for inflammatory diseases.
References
- 1. Can GPCRs Be Targeted to Control Inflammation in Asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: GPCRs and arrestins in airways: implications for asthma. [scholars.duke.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Preset GPCR panels to profile your compounds - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for KP-496 in Isolated Guinea Pig Trachea Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: KP-496 is a potent dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TXA2) receptor.[1][2] These receptors are implicated in the pathophysiology of asthma and other inflammatory airway diseases. Isolated guinea pig trachea is a classical and valuable ex vivo model for studying the pharmacological effects of potential bronchodilators and anti-inflammatory agents. This document provides detailed application notes and protocols for the use of KP-496 in isolated guinea pig trachea experiments, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Data Presentation
The antagonistic activity of KP-496 has been quantified in isolated guinea pig trachea preparations. The data presented below is derived from studies investigating the competitive antagonism of KP-496 against contractions induced by leukotriene D4 (LTD4) and the TXA2 mimetic, U46619.
Table 1: Antagonistic Activity of KP-496 in Isolated Guinea Pig Trachea
| Agonist | Antagonist | pA2 value |
| Leukotriene D4 (LTD4) | KP-496 | 8.64 |
| U46619 (TXA2 mimetic) | KP-496 | 8.23 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.[3]
Key Findings from In Vitro Studies:
-
KP-496 acts as a competitive antagonist at both the LTD4 and TXA2 receptors.[3]
-
The antagonistic effect is demonstrated by parallel rightward shifts in the concentration-response curves of LTD4 and U46619 in a concentration-dependent manner.[3]
-
The LTD4 antagonistic activity of KP-496 is comparable to that of pranlukast and zafirlukast and more potent than montelukast.[3]
-
The TXA2 antagonistic activity of KP-496 is comparable to that of seratrodast.[3]
-
KP-496 shows selectivity, as it does not affect contractions induced by histamine, acetylcholine, serotonin, or substance P.[3]
Experimental Protocols
This section outlines the detailed methodology for investigating the effects of KP-496 on isolated guinea pig trachea.
1. Materials and Reagents:
-
Animals: Male Hartley guinea pigs (300-500 g).
-
Physiological Salt Solution (Krebs-Henseleit Solution): Composition (in mM): NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7.[4] The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4 at 37°C.[4][5]
-
Agonists: Leukotriene D4 (LTD4), U46619 (a stable TXA2 mimetic). Other agonists for selectivity studies can include histamine, acetylcholine, serotonin, and substance P.
-
Antagonist: KP-496.
-
Vehicle: A suitable solvent for KP-496 (e.g., DMSO), with final concentrations in the organ bath not exceeding a level that affects tissue contractility (typically <0.1%).
2. Tissue Preparation:
-
Euthanize the guinea pig via an approved method, such as cervical dislocation or anesthesia followed by exsanguination.[4][6]
-
Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Remove adhering connective and fatty tissues.
-
Cut the trachea into rings of approximately 2-4 mm in width.[4][5] For some experimental setups, the rings can be cut open opposite the trachealis muscle to form strips.[6]
3. Organ Bath Setup:
-
Mount the tracheal rings or strips in an organ bath (typically 10-20 mL) filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[4]
-
Connect one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue. For guinea pig trachea, this is typically 1.0-1.5 g.[6]
-
Allow the tissue to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
4. Experimental Procedure for Antagonism Studies:
-
Baseline Contraction: After equilibration, induce a reference contraction with a submaximal concentration of an agonist (e.g., carbachol or KCl) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve (CCRC) for Agonist:
-
Add the agonist (e.g., LTD4 or U46619) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue extensively until it returns to the baseline resting tension.
-
-
Incubation with KP-496:
-
Introduce a specific concentration of KP-496 into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
-
Second CCRC in the Presence of KP-496:
-
Repeat the CCRC for the same agonist in the presence of KP-496.
-
Repeat steps 3 and 4 with increasing concentrations of KP-496 for a Schild plot analysis.
-
5. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control CCRC.
-
Plot the log-concentration of the agonist versus the response to generate concentration-response curves.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for the agonist in the absence and presence of different concentrations of KP-496.
-
To determine the pA2 value, construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist (KP-496). The x-intercept of the regression line gives the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of KP-496 and the experimental workflow.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist of leukotriene D(4) and thromboxane A (2) receptors on nasal blockage in guinea pig models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Bioavailability of KP-496 In Vivo
Welcome to the technical support center for KP-496. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the poor in vivo bioavailability of KP-496.
Frequently Asked Questions (FAQs)
Q1: What is KP-496 and why does it exhibit poor bioavailability?
A: KP-496 is an investigational compound with promising therapeutic potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, characterized by low aqueous solubility and potentially low permeability.[1][2][3] This poor solubility is a primary reason for its limited dissolution in the gastrointestinal (GI) tract, leading to low and variable oral bioavailability.[4][5][6]
Q2: What are the initial steps to consider when encountering low bioavailability with KP-496 in our preclinical models?
A: First, confirm the solid-state characteristics of your KP-496 batch, including crystallinity and particle size, as these can significantly impact dissolution. Next, review your vehicle/formulation composition. For early-stage studies, simple formulations are common, but KP-496 may require enabling formulations to improve its solubility and absorption. Also, re-evaluate your experimental design, including dose, animal species, and fasting state, as these can all influence pharmacokinetic outcomes.
Q3: Can excipients in my formulation negatively impact KP-496 bioavailability?
A: Yes, while excipients are often considered inert, they can interact with the drug or physiological processes.[7][8] Some excipients might hinder drug release from the dosage form or affect GI motility and transit time.[8][9] It is crucial to select excipients that are compatible with KP-496 and ideally, enhance its solubility or permeability.[10][11]
Q4: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like KP-496?
A: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include particle size reduction (micronization and nanosizing), the use of solid dispersions (particularly amorphous solid dispersions), and lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[12]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of KP-496 Across Subjects
High inter-subject variability is a common challenge with poorly soluble compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Formulation | Ensure the formulation is homogenous and that KP-496 remains suspended or dissolved throughout the dosing period. For suspensions, ensure consistent mixing before each administration. |
| Food Effects | The presence or absence of food can significantly alter the GI environment. Standardize the fasting period for all animals before dosing. Consider conducting a food-effect study to understand the impact of food on KP-496 absorption. |
| Physiological Differences | Factors such as GI pH, gastric emptying time, and intestinal motility can vary between animals. While difficult to control, increasing the number of subjects can help to better understand the population variance. |
| Formulation-Related Precipitation | The drug may precipitate in the GI tract upon dilution with intestinal fluids. Consider formulations that maintain supersaturation, such as amorphous solid dispersions with precipitation inhibitors.[13] |
Issue 2: Low Cmax and AUC Despite High Dose Administration
This suggests that the absorption of KP-496 is not dose-proportional and may be limited by its solubility or dissolution rate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dissolution Rate-Limited Absorption | The rate at which KP-496 dissolves in the GI fluid is slower than its absorption rate. Reducing the particle size of the API through micronization or nanosizing can increase the surface area for dissolution.[14] |
| Solubility-Limited Absorption | The administered dose exceeds the amount of KP-496 that can dissolve in the volume of fluid available in the GI tract. Advanced formulations that increase solubility, such as amorphous solid dispersions or lipid-based systems, are recommended.[15][16][17] |
| First-Pass Metabolism | KP-496 may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[18] Investigate the metabolic stability of KP-496 in liver and intestinal microsomes. If metabolism is high, a prodrug approach or co-administration with a metabolic inhibitor could be explored.[18] |
| Efflux Transporter Activity | KP-496 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen, limiting its net absorption.[18] This can be investigated using in vitro cell-based assays (e.g., Caco-2 cells).[19] |
Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[14] | Well-established and relatively simple technique. | May not be sufficient for compounds with very low solubility. Potential for particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[16] | Can significantly increase aqueous solubility and dissolution rate.[15][20] Can maintain supersaturation.[16] | Physical stability of the amorphous state needs to be ensured. Polymer selection is critical. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[21] | Can enhance the absorption of lipophilic drugs and may bypass first-pass metabolism via lymphatic uptake. | The amount of lipid that can be incorporated into a solid dosage form may be limited.[22] |
| Cyclodextrin Complexation | Cyclodextrins are molecules that can encapsulate the drug, forming a complex with a hydrophilic exterior that improves solubility. | Can significantly increase the solubility of poorly soluble drugs. | The size of the drug molecule must be suitable for the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion
This technique is used to determine the intestinal permeability of KP-496.[23][24]
Objective: To determine the apparent permeability coefficient (Papp) of KP-496 in different segments of the rat intestine.
Methodology:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Isolate a specific intestinal segment (e.g., duodenum, jejunum, or ileum) of approximately 10 cm.
-
Cannulate both ends of the segment and rinse gently with saline to remove any contents.
-
Perfuse the segment with a Krebs-Ringer buffer solution containing a known concentration of KP-496 and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for a 30-minute equilibration period to achieve steady-state conditions.
-
Collect perfusate samples from the outlet at regular intervals (e.g., every 15 minutes) for 90 minutes.
-
At the end of the experiment, measure the length and radius of the perfused intestinal segment.
-
Analyze the concentration of KP-496 and the non-absorbable marker in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the Papp value using the following equation, correcting for water flux using the non-absorbable marker.
Papp = (Q/2πrL) * ln(Cout/Cin)
Where Q is the flow rate, r is the radius, L is the length of the intestinal segment, and Cin and Cout are the inlet and outlet concentrations of KP-496, respectively.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of KP-496 to enhance its solubility and dissolution rate.
Methodology:
-
Select a suitable polymer (e.g., PVP/VA, HPMC) based on miscibility and stability studies with KP-496.
-
Dissolve KP-496 and the selected polymer in a common volatile solvent or mixture of solvents.
-
Optimize the drug-to-polymer ratio to ensure the formation of a stable amorphous system.
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Key spray drying parameters to control include inlet temperature, gas flow rate, and solution feed rate.
-
Collect the resulting powder and characterize it for its solid-state properties (using techniques like XRD and DSC to confirm its amorphous nature), drug content, and dissolution performance.
Visualizations
Experimental Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for poor bioavailability.
Signaling Pathway for Drug Absorption and First-Pass Metabolism
Caption: Drug absorption and first-pass metabolism pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How Do Cryo-Milling and Lyophilization Affect the Properties of Solid Dispersions with Etodolac? [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.umh.es [dspace.umh.es]
- 9. mdpi.com [mdpi.com]
- 10. colorcon.com [colorcon.com]
- 11. chemintel360.com [chemintel360.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. mdpi.com [mdpi.com]
- 20. google.com [google.com]
- 21. Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. 2.6. In situ intestinal permeation study [bio-protocol.org]
- 24. ijpsonline.com [ijpsonline.com]
How to store and handle KP-496 powder and solutions
This technical support center provides guidance on the storage, handling, and experimental use of KP-496, a selective dual antagonist for the Leukotriene D4 (LTD₄) and Thromboxane A₂ (TXA₂) receptors. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is KP-496?
KP-496 is a potent and selective dual antagonist for the cysteinyl leukotriene 1 (CysLT₁) receptor and the thromboxane A₂ (TP) receptor.[1][2][3] Its full chemical name is 2-(4-((4-CHLOROPHENYL)SULFONYLAMINO)BUTYL-((3-((4-ISOPROPYLTHIAZOL-2-YL)METHOXY)PHENYL)METHYL)SULFAMOYL)BENZOIC ACID.[4] It is investigated for its potential therapeutic effects in conditions like asthma and allergic rhinitis.[1][3]
2. How should KP-496 powder be stored?
Disclaimer: A specific Material Safety Data Sheet (MSDS) for KP-496 was not found in publicly available resources. The following recommendations are based on general best practices for handling solid, biologically active research compounds.
KP-496 powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, it is advisable to store it at -20°C.
3. How do I prepare a stock solution of KP-496?
Based on its use in in-vitro pharmacological studies, a common solvent for similar compounds is dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the KP-496 powder in a minimal amount of high-purity DMSO. Further dilutions to the desired experimental concentrations should be made with the appropriate aqueous buffer or cell culture medium. It is recommended to prepare fresh solutions for each experiment.
4. What is the stability of KP-496 in solution?
5. What are the primary signaling pathways affected by KP-496?
KP-496 acts as an antagonist at two distinct G-protein coupled receptors (GPCRs):
-
Cysteinyl Leukotriene Receptor 1 (CysLT₁R): This receptor is activated by leukotriene D₄ (LTD₄) and its activation leads to downstream signaling that mediates inflammatory and allergic responses, including smooth muscle contraction.
-
Thromboxane A₂ Receptor (TP): This receptor is activated by thromboxane A₂ (TXA₂) and its activation is involved in platelet aggregation and vasoconstriction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty dissolving KP-496 powder | The compound may have low solubility in the chosen solvent. | Use a minimal amount of 100% DMSO to create a high-concentration stock solution first. Gentle warming or sonication may aid dissolution. Ensure the DMSO is of high purity and anhydrous. |
| Precipitation of the compound in aqueous buffer | The final concentration of DMSO in the aqueous solution may be too low to maintain solubility, or the compound may be less soluble at the final concentration. | Increase the final DMSO concentration if experimentally permissible (typically ≤0.1% to avoid solvent effects on cells). Prepare a more dilute stock solution and add a larger volume to the final buffer. Prepare the final dilution immediately before use. |
| Inconsistent or no biological effect observed | The compound may have degraded. The experimental conditions may not be optimal. | Prepare fresh solutions for each experiment. Verify the activity of other reagents in the assay. Ensure the correct concentration range is being tested based on literature values (e.g., pA₂ values).[5] |
| High background signal in the assay | The compound itself might be interfering with the detection method. | Run appropriate vehicle controls (buffer with the same final concentration of DMSO) to determine the background signal. Consider using an alternative assay or detection method if interference is confirmed. |
Experimental Protocols
In Vitro Guinea Pig Tracheal Ring Contraction Assay
This protocol is a generalized procedure based on methodologies described in studies investigating the effects of KP-496 on airway smooth muscle.[5]
1. Tissue Preparation:
- Male Hartley guinea pigs are euthanized.
- The trachea is excised and placed in Krebs-Henseleit solution.
- The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
- The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
2. Experimental Setup:
- Each tracheal ring is connected to an isometric force transducer to record changes in tension.
- An initial resting tension of 1.0-1.5 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.
3. Antagonist Activity Determination:
- After equilibration, a stable contraction is induced using a CysLT₁R agonist (e.g., LTD₄) or a TP receptor agonist (e.g., U46619).
- Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of KP-496.
- KP-496 is typically added to the organ bath 20-30 minutes before the addition of the agonist.
- The antagonistic effect of KP-496 is quantified by calculating the pA₂ value from a Schild plot analysis.
Data Presentation
The following table summarizes the reported antagonist activity of KP-496.
| Receptor | Agonist | pA₂ value of KP-496 | Reference |
| CysLT₁ | LTD₄ | 8.64 | [5] |
| TP | U46619 | 8.23 | [5] |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by KP-496.
Caption: Simplified signaling pathway of the Leukotriene D₄ (LTD₄) receptor.
Caption: Simplified signaling pathway of the Thromboxane A₂ (TXA₂) receptor.
Experimental Workflow
Caption: Workflow for in vitro guinea pig tracheal ring contraction assay.
References
Mitigating off-target effects of KP-496 in cellular assays
Welcome to the technical support center for KP-496. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of KP-496 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KP-496?
A1: KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. It acts as a competitive antagonist at both receptors, meaning it binds to the receptors without activating them and prevents the endogenous ligands, leukotriene D4 (LTD4) and thromboxane A2 (TXA2), from binding and initiating downstream signaling.
Q2: What are the known on-target effects of KP-496 in cellular assays?
A2: In cellular assays, the primary on-target effect of KP-496 is the inhibition of signaling pathways activated by CysLT1 and TP receptors. This includes the blockade of agonist-induced intracellular calcium mobilization, inhibition of cell proliferation, and reduction in the production of inflammatory mediators.
Q3: Has KP-496 been profiled for selectivity against other receptors?
A3: Yes, in vitro studies have shown that KP-496 is selective for the CysLT1 and TP receptors. It has been demonstrated to have no significant inhibitory effect on contractions induced by histamine, acetylcholine, serotonin, or substance P, suggesting it does not antagonize their respective receptors at concentrations effective at CysLT1 and TP receptors.
Q4: What are potential off-target effects observed with other CysLT1 receptor antagonists that could be relevant for KP-496?
A4: While specific off-target profiling data for KP-496 is not extensively published, studies on other CysLT1 receptor antagonists, such as montelukast, pranlukast, and zafirlukast, have revealed potential off-target activities. These include:
-
Interaction with P2Y receptors: Some CysLT1 antagonists have been shown to inhibit nucleotide-induced calcium mobilization, suggesting a functional interaction with P2Y purinergic receptors.[1]
-
Inhibition of Volume-Regulated Anion Channels (VRACs): Pranlukast and zafirlukast have been found to inhibit VRACs independently of the CysLT1 receptor.[2][3]
-
Inhibition of 5-lipoxygenase: At higher concentrations, some CysLT1 antagonists may directly inhibit 5-lipoxygenase, the enzyme responsible for leukotriene synthesis.[4]
Researchers should be aware of these possibilities when interpreting data from cellular assays, especially when using high concentrations of KP-496.
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium levels not correlated with CysLT1 or TP receptor activation.
Possible Cause: Off-target interaction with other Gq-coupled receptors, such as P2Y receptors, that also signal through calcium mobilization.[1]
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of CysLT1, TP, and potential off-target receptors (e.g., P2Y subtypes) in your cell line using qPCR or western blotting.
-
Use Specific Agonists: Stimulate cells with specific agonists for CysLT1 (LTD4), TP (U-46619), and P2Y receptors (e.g., ATP, UTP) in the presence and absence of KP-496. This will help to dissect which signaling pathway is being affected.
-
Dose-Response Analysis: Perform a dose-response curve for KP-496 against both on-target and potential off-target receptor agonists. A significant difference in potency (IC50 values) can help to distinguish between on-target and off-target effects.
-
Use a Structurally Unrelated Antagonist: Compare the effects of KP-496 with a structurally different CysLT1 or TP receptor antagonist. If the unexpected effect persists with KP-496 but not the alternative antagonist, it is more likely to be an off-target effect specific to the chemical scaffold of KP-496.
Issue 2: Alterations in cell volume or unexpected changes in ion channel activity.
Possible Cause: Potential off-target inhibition of Volume-Regulated Anion Channels (VRACs), as has been observed with other CysLT1 antagonists like pranlukast and zafirlukast.[2][3]
Troubleshooting Steps:
-
Assess VRAC Activity: Use a specific VRAC assay, such as a hypotonic solution-induced iodide influx/efflux assay, to directly measure the effect of KP-496 on VRAC function.
-
Control for CysLT1 Receptor Involvement: Perform the VRAC assay in a cell line that does not express CysLT1 receptors to confirm that the effect is independent of the on-target receptor.[2]
-
Compare with Known VRAC Inhibitors: Benchmark the effect of KP-496 against a known VRAC inhibitor (e.g., DCPIB) to understand the relative potency of the off-target effect.
Issue 3: Observed cellular phenotype is not consistent with CysLT1 or TP receptor antagonism.
Possible Cause: The observed effect may be due to a non-specific cellular effect or an off-target interaction with an unknown protein.
Troubleshooting Steps:
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH release) to ensure that the observed phenotype is not due to cell death induced by high concentrations of KP-496.
-
Phenotypic Screening: If resources permit, consider a broader phenotypic screen or a target deconvolution study to identify potential unknown off-target interactions.
-
Consult the Literature: Review literature for off-target effects of compounds with similar chemical structures to KP-496.
Quantitative Data Summary
Table 1: On-Target Potency of KP-496
| Receptor | Agonist | Assay Type | Potency (pA2 value) | Reference |
| CysLT1 | Leukotriene D4 (LTD4) | Isolated Guinea Pig Trachea Contraction | 8.64 | Ishimura et al., 2006 |
| TP | U-46619 (TXA2 mimetic) | Isolated Guinea Pig Trachea Contraction | 8.23 | Ishimura et al., 2006 |
Table 2: Potential Off-Target Interactions of Structurally Related CysLT1 Antagonists
| Compound | Off-Target | Assay Type | Potency (IC50) | Reference |
| Montelukast | P2Y Receptors (UTP-induced) | Calcium Mobilization (dU937 cells) | 7.7 µM | Non-selective inhibition[1] |
| Pranlukast | P2Y Receptors (UTP-induced) | Calcium Mobilization (dU937 cells) | 4.3 µM | Non-selective inhibition[1] |
| Montelukast | P2Y1 Receptor | Inositol Phosphate Production | 0.122 µM | [1] |
| Pranlukast | P2Y1 Receptor | Inositol Phosphate Production | 0.028 µM | [1] |
| Zafirlukast | VRAC | Iodide Quenching | ~17 µM | [3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for CysLT1 Receptor Antagonism
Objective: To determine the inhibitory effect of KP-496 on LTD4-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the CysLT1 receptor.
Materials:
-
Cells expressing CysLT1 receptor (e.g., U937, CHO-CysLT1)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
LTD4 (CysLT1 agonist)
-
KP-496
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of KP-496 or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 494/516 nm).
-
Establish a stable baseline reading for 15-30 seconds.
-
Add a pre-determined concentration of LTD4 (typically EC80) to all wells simultaneously using an automated injector.
-
Continue to record the fluorescence intensity for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no agonist control (100% inhibition).
-
Plot the normalized response against the log of KP-496 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (BrdU) for TP Receptor Antagonism
Objective: To assess the inhibitory effect of KP-496 on TP agonist-induced cell proliferation.
Materials:
-
Cells expressing the TP receptor (e.g., vascular smooth muscle cells)
-
Serum-free cell culture medium
-
U-46619 (TP agonist)
-
KP-496
-
BrdU labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and allow them to adhere. Then, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Compound and Agonist Treatment:
-
Add fresh serum-free medium containing various concentrations of KP-496 or vehicle control to the wells. Incubate for 1 hour.
-
Add the TP agonist U-46619 to the wells at a concentration known to induce proliferation.
-
-
BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for 2-24 hours (optimize incubation time for your cell line) at 37°C, 5% CO2.
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Substrate Reaction and Measurement:
-
Add the TMB substrate solution to each well and incubate for 5-30 minutes, or until a color change is apparent.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized absorbance against the log of KP-496 concentration and calculate the IC50 value.
-
Visualizations
Signaling Pathways
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Receptor Binding Assays with KP-496
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing receptor binding assays with KP-496, a dual antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) and Thromboxane A2 Receptor (TP).
Frequently Asked Questions (FAQs)
Q1: What is KP-496 and what are its primary targets?
KP-496 is a selective, dual competitive antagonist for the G-protein coupled receptors (GPCRs) CysLT1 and TP.[1] It is under development as an anti-asthmatic agent.[2]
Q2: Which types of assays are suitable for characterizing the binding of KP-496 to its receptors?
A variety of in vitro binding assays can be employed, including:
-
Radioligand Binding Assays: These are considered a gold standard for quantifying receptor-ligand interactions and can be used in a competitive format to determine the affinity of unlabeled compounds like KP-496.
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) offer non-radioactive alternatives for assessing binding.
-
Surface Plasmon Resonance (SPR): This label-free technology allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.
Q3: How can I determine the binding affinity (Ki) of KP-496 for its target receptors?
The binding affinity of KP-496 is typically determined using competitive radioligand binding assays. In these experiments, the ability of increasing concentrations of unlabeled KP-496 to displace a known radiolabeled ligand from the CysLT1 or TP receptor is measured. The resulting data can be used to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Q4: What are the expected binding affinity values for KP-496?
In vitro studies using isolated guinea pig trachea have determined the pA2 values for KP-496. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For a competitive antagonist, the pA2 is theoretically equal to the pKi.
Data Presentation
The following table summarizes the reported binding affinities of KP-496 and other common antagonists for the CysLT1 (LTD4) and TP (TXA2) receptors.
| Compound | Target Receptor | pA2 Value |
| KP-496 | LTD4 (CysLT1) | 8.64 [2] |
| KP-496 | TXA2 (TP) | 8.23 [2] |
| Pranlukast | LTD4 (CysLT1) | Comparable to KP-496[2] |
| Zafirlukast | LTD4 (CysLT1) | Comparable to KP-496[2] |
| Montelukast | LTD4 (CysLT1) | Less potent than KP-496[2] |
| Seratrodast | TXA2 (TP) | Comparable to KP-496[2] |
Signaling Pathways
KP-496 acts as an antagonist at two distinct GPCRs, CysLT1 and TP, which are involved in inflammatory and smooth muscle constrictive responses.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway
The CysLT1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligand, leukotriene D4 (LTD4), it initiates a signaling cascade that leads to an increase in intracellular calcium.
Thromboxane A2 Receptor (TP) Signaling Pathway
The TP receptor also primarily couples to Gq/11 proteins, leading to a similar increase in intracellular calcium. Additionally, it can couple to G13, which activates the Rho signaling pathway, contributing to cellular processes like stress fiber formation.
References
- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Flux Assays for Antagonist Screening
Welcome to the technical support center for calcium flux assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your antagonist screening experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing a low signal-to-background ratio in my assay?
A low signal-to-background (S/B) ratio can be caused by several factors, from suboptimal dye loading to issues with your cell health.[1][2]
Troubleshooting Steps:
-
Inadequate Dye Loading: Ensure the calcium-sensitive dye is loaded at the optimal concentration and for the appropriate duration.[1] Loading times that are too short or dye concentrations that are too low will result in a weak signal. Conversely, excessive dye concentration can lead to quenching and high background.
-
Cell Health and Density: Only use healthy, viable cells within an optimal passage number. Cell density is a critical parameter that needs to be optimized for your specific cell type and plate format (e.g., 96-well, 384-well).[3][4] Over-confluent or sparse cell monolayers can lead to inconsistent and weak responses.
-
Agonist Concentration: The concentration of the agonist used to stimulate the calcium flux is crucial. For antagonist screening, it is common to use an agonist concentration at its EC80 or EC90 to ensure a robust signal that can be effectively inhibited.
-
Suboptimal Assay Buffer: The composition of your assay buffer can significantly impact the results. For instance, the presence or absence of Mg2+ can affect the functional response of certain cell types.[3]
Optimization Table: General Starting Recommendations
| Parameter | 96-well Plate | 384-well Plate | 1536-well Plate |
| Cell Seeding Density | 40,000 - 80,000 cells/well | 10,000 - 20,000 cells/well | 1,500 cells/well[5] |
| Dye Loading Time | 45 - 60 minutes at 37°C | 45 - 60 minutes at 37°C | 60 minutes at 37°C[5] |
| Antagonist Pre-incubation | 15 - 30 minutes at RT or 37°C | 15 - 30 minutes at RT or 37°C | 15 minutes at RT[6] |
| Agonist (EC80) | Add and read immediately | Add and read immediately | Add and read immediately |
2. My IC50 values for the same antagonist are inconsistent between experiments. What could be the cause?
Variability in IC50 values is a common issue and often points to a lack of equilibrium during the assay or subtle variations in experimental conditions.[7]
Troubleshooting Steps:
-
Antagonist Pre-incubation Time: The pre-incubation time for your antagonist is critical to allow it to reach equilibrium with the receptor.[8] For tightly binding antagonists, a longer pre-incubation time may be necessary. It is recommended to test a time course of pre-incubation (e.g., 15, 30, 60 minutes) to determine the optimal duration.
-
Agonist Concentration: Ensure you are using a consistent EC50 or EC80 concentration of your agonist across all experiments. Small variations in the agonist concentration can lead to shifts in the calculated IC50 of the antagonist.
-
Data Analysis: Use a consistent data analysis method. Normalize your data to the positive (agonist only) and negative (no agonist) controls on each plate to account for plate-to-plate variability. The data should be fitted to a suitable sigmoidal dose-response curve to determine the IC50.
-
Cell Passage Number: Use cells with a consistent and low passage number. As cells are cultured for extended periods, their receptor expression levels and signaling responses can change, leading to variability in assay results.
3. I am observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the specific signal from your cells and reduce the assay window.[1][2]
Troubleshooting Steps:
-
Inadequate Washing: If your assay protocol includes a wash step after dye loading, ensure it is performed thoroughly to remove any extracellular dye.[1]
-
Dye Extrusion: Some cell types actively pump out the fluorescent dye. The use of an anion transport inhibitor, such as probenecid, can help to retain the dye inside the cells and reduce extracellular background.[2][5]
-
Phenol Red in Media: Phenol red in cell culture media is fluorescent and can contribute to high background. Use phenol red-free media for your assay.
-
Compound Interference: The test compounds themselves may be fluorescent. It is important to run a control plate with your compounds in the absence of cells to check for auto-fluorescence.
Experimental Protocols
Standard Calcium Flux Assay Protocol for Antagonist Screening (96-well format)
-
Cell Plating:
-
Harvest and count healthy, log-phase cells.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at the optimized density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions. Often, this includes the addition of probenecid.
-
Gently remove the cell culture medium from the wells.
-
Add 100 µL of the dye working solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2.
-
-
Antagonist Addition:
-
Prepare serial dilutions of your antagonist compounds.
-
Add the desired volume of the antagonist dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the optimized pre-incubation time (e.g., 20 minutes) at room temperature or 37°C.
-
-
Signal Detection:
-
Set up the fluorescence plate reader to measure the kinetic response of calcium flux.
-
Prepare the agonist solution at the desired concentration (e.g., EC80).
-
Place the assay plate in the reader and initiate the reading.
-
After a baseline reading of 10-20 seconds, use the instrument's injectors to add the agonist to all wells.
-
Continue to record the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
Normalize the data by subtracting the baseline fluorescence.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: GPCR-mediated calcium signaling pathway with antagonist action.
Caption: Experimental workflow for a calcium flux antagonist assay.
Caption: Troubleshooting logic for low signal-to-background issues.
References
- 1. icdar.org [icdar.org]
- 2. srpf.org [srpf.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Unveiling the Comparative Efficacy of KP-496 and Montelukast
In the landscape of respiratory therapeutics, the quest for more effective treatments for asthma and allergic rhinitis is ongoing. This report provides a detailed comparison of KP-496, a novel investigational drug, and montelukast, an established leukotriene receptor antagonist. The analysis is based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and efficacy in non-human models.
Executive Summary
Mechanism of Action: A Tale of Two Receptors
Montelukast exerts its therapeutic effect by specifically binding to and inhibiting the CysLT1 receptor. This action prevents the binding of cysteinyl leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction, increased mucus secretion, and airway edema.
KP-496, on the other hand, possesses a dual antagonist profile. It not only blocks the CysLT1 receptor, similar to montelukast, but also antagonizes the TP receptor. Thromboxane A2 is another powerful mediator involved in bronchoconstriction and platelet aggregation. By inhibiting both pathways, KP-496 has the theoretical potential to address a wider range of pathophysiological processes in respiratory diseases.
Preclinical Efficacy: Insights from In Vivo Models
Comparative studies in guinea pigs have provided the primary evidence for the potential superior efficacy of KP-496. These studies evaluated the effects of both drugs on bronchoconstriction induced by various stimuli.
Inhibition of LTD4 and U46619-Induced Bronchoconstriction
In a key study, the inhibitory effects of inhaled KP-496 were compared to orally administered montelukast and seratrodast (a TP receptor antagonist). KP-496 demonstrated a dose-dependent inhibition of bronchoconstriction induced by both leukotriene D4 (LTD4) and U46619 (a thromboxane A2 analogue). The maximum inhibitory effect of KP-496 was comparable to that of montelukast for LTD4-induced bronchoconstriction and to seratrodast for U46619-induced bronchoconstriction.[1]
| Drug | Route of Administration | Dose | Target | Maximum Inhibition (%) |
| KP-496 | Inhalation | 1% | LTD4 | Comparable to Montelukast |
| Montelukast | Oral | 0.3 mg/kg | LTD4 | Not explicitly quantified |
| KP-496 | Inhalation | 1% | U46619 | 89% |
| Seratrodast | Oral | 3 mg/kg | U46619 | 94% |
| Table 1: Comparison of maximal inhibitory effects on agonist-induced bronchoconstriction in guinea pigs.[1] |
Antigen-Induced Airway Responses
Perhaps the most compelling preclinical evidence for KP-496 comes from studies on antigen-induced airway responses, which mimic the allergic inflammation seen in asthma. In these models, inhaled KP-496 significantly inhibited the immediate airway response (IAR), late airway response (LAR), and airway hyperresponsiveness (AHR) in a dose-dependent manner.[1]
Notably, when administered separately, neither montelukast (10 mg/kg, p.o.) nor seratrodast (20 mg/kg, p.o.) significantly inhibited antigen-induced bronchoconstriction. However, the combination of montelukast and seratrodast did produce a significant inhibitory effect.[1] A 1% inhaled dose of KP-496 alone was also able to significantly inhibit this response, suggesting that its dual antagonism provides a more comprehensive blockade of the pathways involved in the allergic inflammatory cascade.[1]
| Treatment | Route of Administration | Dose | Inhibition of Antigen-Induced Bronchoconstriction |
| KP-496 | Inhalation | 1% | Significant Inhibition |
| Montelukast | Oral | 10 mg/kg | No Significant Inhibition |
| Seratrodast | Oral | 20 mg/kg | No Significant Inhibition |
| Montelukast + Seratrodast | Oral | 10 mg/kg + 20 mg/kg | Significant Inhibition |
| Table 2: Effect on antigen-induced bronchoconstriction in guinea pigs.[1] |
Experimental Protocols
The preclinical data cited in this report are primarily derived from in vivo studies in Hartley guinea pigs. The following provides a general overview of the methodologies employed.
Animal Model and Sensitization
Male Hartley guinea pigs were actively sensitized to an antigen, typically ovalbumin (OVA). Sensitization was achieved by intraperitoneal injections of OVA with an adjuvant.
Measurement of Airway Obstruction
Specific airway resistance (sRaw) was measured using a double-flow plethysmograph system. This technique allows for the non-invasive assessment of bronchoconstriction.
Agonist and Antigen Challenge
For agonist-induced bronchoconstriction studies, animals were challenged with intravenous injections of LTD4 or U46619. For antigen-induced airway response studies, sensitized animals were challenged with an intravenous or inhaled dose of the sensitizing antigen (OVA).
Drug Administration
KP-496 was administered as a dry powder formulation via inhalation. Montelukast and seratrodast were administered orally.
Clinical Development and Future Outlook
While the preclinical data for KP-496 are promising, there is a notable lack of publicly available information regarding its clinical development. The initial studies were published over a decade ago, and its current status is unclear. Without data from human clinical trials, it is impossible to definitively compare the efficacy and safety of KP-496 to montelukast in a clinical setting.
Montelukast, in contrast, has been extensively studied in large-scale clinical trials and has a well-established efficacy and safety profile in adults and children for the treatment of asthma and allergic rhinitis.[2][3][4]
Conclusion
Based on the available preclinical evidence, KP-496, with its dual antagonism of the CysLT1 and TP receptors, demonstrates a potential for superior efficacy over the single-mechanism CysLT1 antagonist, montelukast, in animal models of airway obstruction. The ability of KP-496 to inhibit antigen-induced bronchoconstriction, a response that montelukast alone did not significantly affect in the same model, highlights its potential as a more comprehensive treatment for allergic airway diseases.
However, the significant data gap regarding the clinical development of KP-496 must be underscored. The translation of preclinical findings to clinical efficacy is not guaranteed. Therefore, while the preclinical data presented provide a strong rationale for the potential benefits of dual CysLT1/TP receptor antagonism, montelukast remains a clinically proven and established therapeutic option. Further research and, most importantly, human clinical trial data are necessary to determine if KP-496 can offer a tangible clinical advantage over existing therapies.
References
- 1. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ginasthma.org [ginasthma.org]
- 4. Outcomes and Usability of Formoterol-Budesonide Delivered Through Synchrobreathe® in Patients With Chronic Obstructive Pulmonary Disease: The EMERGE Study | springermedizin.de [springermedizin.de]
Comparative Analysis of KP-496: A Guide to Off-Target Screening and Selectivity Profiling
This guide provides a detailed comparison of the pharmacological profile of KP-496, a novel dual antagonist of leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
KP-496 is a potent and selective dual antagonist for both LTD4 and TXA2 receptors, key mediators in the pathophysiology of asthma.[1][2] In vitro studies demonstrate that its antagonistic activity for the LTD4 receptor is comparable to that of pranlukast and zafirlukast, and more potent than montelukast.[1] Its efficacy in antagonizing the TXA2 receptor is on par with seratrodast.[1] Importantly, selectivity profiling reveals that KP-496 does not exhibit activity against a range of other common receptors, indicating a focused mechanism of action.[1] This profile suggests KP-496 as a promising therapeutic candidate for asthma, warranting further investigation.[1][2]
Potency and Comparative Efficacy
The potency of KP-496 as a competitive antagonist for LTD4 and TXA2 receptors was determined using Schild plot analysis, yielding pA2 values that quantify its activity. A higher pA2 value indicates greater antagonist potency.
| Compound | Target Receptor | pA2 Value | Comparative Potency |
| KP-496 | LTD4 | 8.64 [1] | Comparable to pranlukast and zafirlukast; more potent than montelukast. [1] |
| TXA2 | 8.23 [1] | Comparable to seratrodast. [1] | |
| Pranlukast | LTD4 | Comparable to KP-496[1] | - |
| Zafirlukast | LTD4 | Comparable to KP-496[1] | - |
| Montelukast | LTD4 | Less potent than KP-496[1] | - |
| Seratrodast | TXA2 | Comparable to KP-496[1] | - |
Selectivity Profile and Off-Target Screening
The selectivity of KP-496 was evaluated by assessing its effect on contractions induced by various agonists in the isolated guinea pig trachea model. The results indicate a high degree of selectivity for the LTD4 and TXA2 receptors.
| Agonist | Target Receptor | Effect of KP-496 |
| Histamine | Histamine Receptors | No effect observed[1] |
| Acetylcholine | Muscarinic Receptors | No effect observed[1] |
| Serotonin | Serotonin Receptors | No effect observed[1] |
| Substance P | Neurokinin Receptors | No effect observed[1] |
Signaling Pathways and Mechanism of Action
KP-496 exerts its therapeutic effect by blocking the signaling pathways of two key inflammatory mediators, LTD4 and TXA2, which are deeply implicated in the bronchoconstriction characteristic of asthma.
Caption: Mechanism of action of KP-496.
Experimental Protocols
The following section details the methodology for the key in vitro experiments used to characterize KP-496.
Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay is a classical pharmacological method for studying the effects of contractile and relaxant agents on airway smooth muscle.
Caption: Workflow for the isolated guinea pig trachea assay.
Detailed Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized by cervical dislocation. The trachea is excised and placed in a Krebs-Henseleit solution. The adherent connective tissue is removed, and the trachea is cut into rings, each 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O2 and 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the buffer is changed every 15 minutes. The viability of the tissue is confirmed by inducing a contraction with a standard agent like KCl.
-
Antagonist Incubation: For antagonist studies, tissues are incubated with various concentrations of KP-496 or vehicle for a predetermined period (e.g., 30 minutes) before the addition of an agonist.
-
Agonist-Induced Contraction: Cumulative concentration-response curves are generated for agonists such as LTD4 or the TXA2 mimetic U46619. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.
-
Selectivity Studies: To assess selectivity, the ability of a fixed concentration of KP-496 to inhibit contractions induced by other agonists like histamine, acetylcholine, serotonin, and substance P is determined.
-
Data Analysis: The antagonistic potency (pA2 value) is calculated using Schild regression analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Disclaimer: This guide is intended for informational purposes and is based on publicly available data. For complete and detailed study parameters, please refer to the original research publications.
References
KP-496: A Comprehensive Pharmacokinetic and Pharmacodynamic Analysis and Comparison
For Researchers, Scientists, and Drug Development Professionals
KP-496 is a novel investigational drug characterized as a dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This dual mechanism of action positions KP-496 as a potential therapeutic agent for inflammatory airway diseases such as asthma, where both leukotrienes and thromboxane A2 are key mediators of bronchoconstriction and inflammation. This guide provides a detailed analysis of the available pharmacokinetic and pharmacodynamic data for KP-496 and compares its performance with established single-target antagonists, montelukast (a CysLT1 antagonist) and seratrodast (a TP antagonist).
Pharmacodynamic Profile
Preclinical studies, primarily in guinea pig models of asthma, have demonstrated the potent and dose-dependent effects of KP-496 in mitigating airway obstruction and inflammation.
Comparative Efficacy in Bronchoconstriction
KP-496 has shown significant inhibitory effects on bronchoconstriction induced by specific receptor agonists and general triggers like antigens.
Table 1: Comparative Inhibitory Effects on Induced Bronchoconstriction
| Compound | Target | Agonist | Route of Administration | Dose | Maximal Inhibition (%) | Citation |
| KP-496 | CysLT1/TP | Leukotriene D4 (LTD4) | Inhaled | 1% | 82 | [1][2] |
| U-46619 (TXA2 mimetic) | Inhaled | 1% | Not specified, comparable to seratrodast | [1][2] | ||
| Antigen Challenge | Inhaled | 1% | Significant inhibition | [1][2] | ||
| Montelukast | CysLT1 | Leukotriene D4 (LTD4) | Oral | 0.3 mg/kg | 88 | [1][2] |
| Antigen Challenge | Oral | 10 mg/kg | No significant inhibition alone | [1][2] | ||
| Seratrodast | TP | U-46619 (TXA2 mimetic) | Oral | 3 mg/kg | Comparable to KP-496 | [1][2] |
| Antigen Challenge | Oral | 20 mg/kg | No significant inhibition alone | [1][2] | ||
| Montelukast + Seratrodast | CysLT1 + TP | Antigen Challenge | Oral | 10 mg/kg + 20 mg/kg | Significant inhibition | [1][2] |
Note: Data is derived from preclinical studies in guinea pigs. Direct comparison of percentages should be done with caution due to different experimental setups.
The data indicates that while single-target antagonists are effective against their specific agonists, they are less effective at inhibiting the complex bronchoconstriction induced by an antigen challenge. In contrast, KP-496, as a dual antagonist, demonstrates significant efficacy in this more clinically relevant model, comparable to the combined administration of montelukast and seratrodast.[1][2]
Anti-inflammatory Effects
KP-496 has also been evaluated for its anti-inflammatory properties in a rat model of Sephadex-induced airway inflammation.
Table 2: Anti-inflammatory Effects of KP-496
| Treatment | Dose | Inhibition of Total Cell Infiltration | Inhibition of Eosinophil Infiltration | Inhibition of RANTES Production | Inhibition of Eotaxin Production | Citation |
| KP-496 | 30, 100 µ g/head (intratracheal) | Significant | Significant | Significant | Not significant | [3] |
| Prednisolone | 10 mg/kg (oral) | Significant | Significant | Significant | Significant | [3] |
These findings suggest that KP-496 possesses significant anti-inflammatory effects, further supporting its therapeutic potential in asthma.[3]
Pharmacokinetic Profile
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for KP-496 is not extensively available in the public domain. To provide a representative profile, the pharmacokinetic parameters of the single-target antagonists, montelukast and seratrodast (represented by a similar compound, S-1452), are summarized below. It is important to note that these are proxy data and may not fully reflect the pharmacokinetic properties of KP-496.
Table 3: Representative Pharmacokinetic Parameters of CysLT1 and TP Antagonists
| Parameter | Montelukast | S-1452 (TXA2 Antagonist) |
| Absorption | Rapidly absorbed after oral administration. | Rapidly absorbed, with a peak plasma concentration at 30 minutes after oral administration.[4] |
| Bioavailability | ~64% for the 10 mg tablet. | Not specified. |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours. | 30 minutes.[4] |
| Protein Binding | >99% to plasma proteins. | Not specified. |
| Metabolism | Extensively metabolized in the liver by CYP3A4, 2C8, and 2C9. | Rapidly eliminated. |
| Elimination Half-life (t1/2) | 2.7-5.5 hours. | 0.4-0.5 hours.[4] |
| Excretion | Primarily via bile and feces. | Not detected in plasma at 6 hours post-administration.[4] |
Experimental Protocols
In Vivo Bronchoconstriction Studies in Guinea Pigs
-
Animals: Male Hartley guinea pigs.
-
Sensitization (for antigen challenge): Animals are actively sensitized with ovalbumin.
-
Induction of Bronchoconstriction:
-
Agonist-induced: Anesthetized and mechanically ventilated guinea pigs are challenged intravenously with either LTD4 or the TXA2 mimetic U-46619.
-
Antigen-induced: Sensitized guinea pigs are challenged with an intravenous injection of ovalbumin.
-
-
Drug Administration: KP-496 is administered via inhalation as a dry powder prior to the challenge. Montelukast and seratrodast are administered orally.
-
Measurement of Airway Obstruction: Airway resistance and compliance are measured using a pulmonary mechanics analyzer to quantify the degree of bronchoconstriction.
-
Data Analysis: The inhibitory effect of the test compounds is calculated as the percentage reduction in the bronchoconstrictor response compared to a vehicle-treated control group.
Sephadex-Induced Airway Inflammation in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A suspension of Sephadex G-200 is administered intratracheally to induce airway inflammation.
-
Drug Administration: KP-496 is administered intratracheally before and after the Sephadex challenge. Prednisolone is given orally as a positive control.
-
Bronchoalveolar Lavage (BAL): At specified time points after the challenge, animals are euthanized, and a BAL is performed to collect airway inflammatory cells and fluid.
-
Cell Analysis: Total and differential cell counts (including eosinophils) are performed on the BAL fluid.
-
Chemokine Analysis: Levels of chemokines such as RANTES and eotaxin in the BAL fluid are measured using ELISA.
-
Data Analysis: The effects of the treatments on cell infiltration and chemokine levels are compared to a vehicle-treated control group.
Signaling Pathways and Mechanism of Action
KP-496 exerts its therapeutic effect by simultaneously blocking the signaling pathways initiated by cysteinyl leukotrienes and thromboxane A2.
Caption: Mechanism of action of KP-496 as a dual antagonist.
The diagram illustrates how KP-496 competitively blocks the CysLT1 and TP receptors, thereby inhibiting the downstream signaling cascades that lead to key pathological features of asthma. By targeting both pathways, KP-496 offers a more comprehensive approach to managing the disease compared to single-target agents.
Caption: Experimental workflow for preclinical evaluation.
This workflow outlines the key steps involved in the preclinical assessment of KP-496's efficacy, from animal model selection to data analysis, providing a clear overview of the experimental process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. Pharmacokinetics of a new thromboxane A2 receptor antagonist, S-1452, and its effect on platelet aggregation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to KP-496 and the Imperative for Analytical Validation
An Analytical Method Validation Comparison Guide for Quantifying KP-496
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of the pharmaceutical development process. This guide provides a comparative overview of analytical methodologies for the quantification of KP-496, a novel antibacterial agent. It outlines key experimental protocols and presents comparative data to facilitate the selection of an appropriate analytical technique.
KP-496, with the chemical formula C31H34ClN3O7S3, is a new chemical entity with potential antibacterial applications. Accurate and reliable quantification of KP-496 in various biological matrices and pharmaceutical formulations is critical for its preclinical and clinical development. Validated analytical methods are essential to ensure data integrity for pharmacokinetic studies, dose-response evaluations, and quality control of the final drug product.
Comparative Overview of Analytical Techniques
The two most common and suitable analytical techniques for the quantification of a novel small molecule like KP-496 are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). The selection between these methods is typically driven by the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of HPLC-UV and HPLC-MS/MS for KP-496 Quantification
| Parameter | HPLC-UV | HPLC-MS/MS |
| Principle | Chromatographic separation followed by detection based on the analyte's ultraviolet absorbance. | Chromatographic separation followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate to high. Susceptible to interference from co-eluting compounds with similar UV absorption spectra. | Very high. Highly specific detection based on unique parent and fragment ion masses, minimizing matrix interference. |
| Sensitivity (LLOQ) | Typically in the nanogram per milliliter (ng/mL) range. | Can achieve picogram to nanogram per milliliter (pg/mL to ng/mL) range, offering significantly higher sensitivity. |
| Linearity (R²) | Generally achieves a correlation coefficient (R²) of > 0.99. | Consistently achieves a correlation coefficient (R²) of > 0.99. |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration. | Typically within ±15% of the nominal concentration. |
| Precision (%RSD) | Relative Standard Deviation is generally less than 15%. | Relative Standard Deviation is generally less than 15%. |
| Matrix Effect | Can be a significant issue, requiring careful method development to resolve interfering peaks. | While still a consideration, it can be effectively compensated for by using a stable isotope-labeled internal standard. |
| Cost | Lower initial instrument cost and less expensive routine operation. | Higher initial instrument cost and operational expenses. |
| Primary Application | Well-suited for routine quality control of bulk drug substance and formulated products where analyte concentrations are relatively high. | The gold standard for bioanalysis (e.g., plasma, urine, tissue samples) in pharmacokinetic and toxicokinetic studies due to its high sensitivity and selectivity. |
Experimental Protocols and Validation Workflow
A robust analytical method for KP-496 must be validated in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the method is suitable for its intended purpose.
General Workflow for Method Development and Validation
The development and validation of an analytical method for KP-496 follows a structured workflow, from sample preparation to data analysis and validation.
Caption: A generalized workflow for the development and validation of an analytical method for KP-496.
Key Validation Parameters and Acceptance Criteria
The following diagram outlines the critical parameters that must be assessed during method validation, along with their generally accepted criteria for regulated bioanalytical methods.
Caption: Key validation parameters and their typical acceptance criteria for bioanalytical methods.
Conclusion and Recommendations
The selection of an analytical method for the quantification of KP-496 is a critical decision in its development pathway.
-
An HPLC-UV method is a pragmatic and cost-effective choice for the analysis of bulk drug substance and pharmaceutical formulations, where the concentration of KP-496 is expected to be high and the sample matrix is relatively simple.
-
An HPLC-MS/MS method is indispensable for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, where the demand for high sensitivity and selectivity is paramount for accurately measuring low concentrations of KP-496 in complex biological fluids.
Regardless of the chosen technique, a comprehensive and well-documented method validation is mandatory to ensure the generation of reliable data that will support regulatory submissions and the overall success of the KP-496 development program.
Safety Operating Guide
Essential Safety and Disposal Protocols for KP-496
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring a safe working environment. This document provides crucial safety and logistical information for KP-496, an instant adhesive primarily composed of Methyl 2-cyanoacrylate.
Key Chemical and Physical Properties
Understanding the physical and chemical properties of KP-496 is the first step in safe handling. The following table summarizes a selection of these characteristics.
| Property | Value |
| Physical State | Liquid |
| Color | Colorless |
| Odor | Irritating |
| Boiling Point/Range | > 149.0 °C (> 300.2 °F)[1] |
| Flash Point | 80.0 - 93.4 °C (176 - 200.1 °F)[2] |
| Specific Gravity | 1.09 at 23.9 °C (75 °F)[1][2] |
| Vapor Pressure | < 0.2 mm hg at 23.9 °C (75 °F)[2] |
| Solubility in Water | Polymerizes in the presence of water[2] |
Disposal Procedures
The proper disposal of KP-496 is critical to prevent environmental contamination and ensure workplace safety. Cured KP-496 can be disposed of as non-hazardous waste.[2][3][4]
Step-by-Step Disposal Protocol for Unused or Spilled KP-496:
-
Ensure Adequate Ventilation : Work in a well-ventilated area to avoid inhaling vapors.[3][4] If ventilation is poor, an approved mask or respirator with an organic vapor cartridge should be worn.[3][4][5]
-
Wear Appropriate Personal Protective Equipment (PPE) : This includes chemical-resistant gloves (EN 374), and eye protection.[3][5]
-
Contain the Spill : If there is a spill, do not use cloths for mopping it up.[3][4]
-
Initiate Polymerization : Flood the spilled material with water to induce complete polymerization.[3][4]
-
Scrape and Collect : Once the material has solidified, scrape it off the floor.[2][3][4]
-
Dispose of as Non-Hazardous Waste : The cured, solid material can be disposed of as non-hazardous waste in accordance with local authority requirements.[2][3][4] Do not empty liquid KP-496 into drains, surface water, or ground water.[3][4]
Disposal of Empty Containers:
For empty containers, it is important to manage any residual chemical.
-
Thoroughly Empty : Ensure all contents are thoroughly emptied from the container.
-
Triple Rinse : Triple rinse the empty containers and collect all rinsate as chemical waste.[6]
-
Deface Labels : Obliterate, remove, or thoroughly deface the manufacturer's labels before disposal.[6]
-
Dispose of Container : The rinsed and dried container can then be disposed of according to institutional and local regulations, which may include placing it in a designated glass disposal container or recycling.[6]
Health and Safety Information
KP-496 is a combustible liquid and vapor that can cause eye and respiratory tract irritation.[2] It bonds with skin in seconds.[2][3]
-
Inhalation : Exposure to vapors may lead to respiratory irritation, difficulty breathing, and chest tightness.[2] In case of inhalation, move to fresh air.[1][2]
-
Skin Contact : The product generates heat on solidification and in rare cases, a large drop can cause burns.[2] If skin is bonded, do not pull it apart. Soak the affected area in warm soapy water and gently peel the skin apart.[1][2]
-
Eye Contact : KP-496 is irritating to the eyes and can cause excessive tearing. Eyelids may bond together.[2] In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][2] Do not force the eye open if the eyelids are bonded.[2]
-
Ingestion : Ingestion is unlikely as the product rapidly polymerizes in the mouth.[2][3]
Experimental Protocols
No specific experimental protocols for the disposal of KP-496 were cited in the provided search results. The disposal procedures are based on the chemical's properties as outlined in its Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of unused or spilled KP-496.
References
- 1. api.henkeldx.com [api.henkeldx.com]
- 2. kraftindustrialsupply.com [kraftindustrialsupply.com]
- 3. asset.conrad.com [asset.conrad.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. lager-techniek.eu [lager-techniek.eu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guidance for KP-496
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KP-496, a selective, dual antagonist for the Thromboxane A2 (TP) and Leukotriene D4 (cysLT1) receptors. Given that KP-496 is a research compound, specific safety data may be limited. Therefore, this guidance is founded on established best practices for handling novel pharmaceutical compounds in a laboratory setting to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling KP-496. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Body Protection | Fully buttoned laboratory coat with elastic cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Handling and Preparation
Follow these procedural steps to ensure the safe handling and preparation of KP-496 for experimental use.
Workflow for Safe Handling of KP-496
Caption: Workflow for the safe handling of KP-496 in a laboratory setting.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent vials.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of KP-496 on an analytical balance located inside the chemical fume hood. Use anti-static weighing paper to prevent dispersal of the powder.
-
Dissolution: Add the appropriate solvent to the vial containing the weighed KP-496. Cap the vial securely and mix gently until the compound is fully dissolved.
-
Experimental Use: Conduct all experimental procedures involving KP-496 within the certified chemical fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
Disposal Plan
Proper disposal of KP-496 and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for KP-496 Waste Disposal
Caption: Segregation and disposal pathways for waste generated from KP-496 handling.
Disposal Procedures:
| Waste Type | Disposal Container | Final Disposal Method |
| Solid Waste | Labeled hazardous solid waste container | Incineration by a certified waste management vendor. |
| Liquid Waste | Labeled hazardous liquid waste container | Incineration by a certified waste management vendor. |
| Sharps | Puncture-resistant sharps container | Autoclaving followed by disposal in the appropriate waste stream or as per institutional guidelines. |
Important Considerations:
-
Never dispose of KP-496 down the drain or in the regular trash.
-
All waste containers must be clearly labeled with the contents, including the name "KP-496" and the appropriate hazard symbols.
-
Follow all institutional and local regulations for the disposal of chemical waste.
By adhering to these safety and handling protocols, researchers and scientists can minimize risks and ensure a safe laboratory environment when working with KP-496.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
